molecular formula C8H9ClN2O2 B1182650 N-(2-chloroethyl)-4-nitroaniline

N-(2-chloroethyl)-4-nitroaniline

Cat. No.: B1182650
M. Wt: 200.622
InChI Key: CUBOVPYKALVPOT-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-4-nitroaniline is a chemical compound with the CAS Registry Number 1965-55-5 . It has a molecular formula of C 8 H 9 ClN 2 O 2 and a molecular weight of 200.62 g/mol . This compound serves as a versatile building block in organic synthesis and pharmaceutical research. The structure, featuring both a chloroethyl group and a nitroaniline moiety, is valuable for constructing more complex molecules. Analogs of this compound, such as those with bis(2-chloroethyl) groups, are documented intermediates in the synthesis of chemical products . Furthermore, the 4-nitroaniline structure is a known precursor in the synthesis of various pharmacologically active compounds and other specialty chemicals . Researchers utilize this compound and its derivatives in the development and discovery of new chemical entities. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.622

IUPAC Name

N-(2-chloroethyl)-4-nitroaniline

InChI

InChI=1S/C8H9ClN2O2/c9-5-6-10-7-1-3-8(4-2-7)11(12)13/h1-4,10H,5-6H2

InChI Key

CUBOVPYKALVPOT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NCCCl)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(2-chloroethyl)-4-nitroaniline and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive overview of the known chemical properties, potential synthesis, and biological significance of N-(2-chloroethyl)-4-nitroaniline. It is important to note that specific experimental data for this compound is limited in publicly accessible scientific literature. Therefore, this guide also includes data on closely related and structurally similar compounds, such as N,N-bis(2-chloroethyl)-4-nitroaniline and 2-chloro-N-ethyl-4-nitroaniline, to provide a comparative context for researchers, scientists, and drug development professionals. All data for related compounds are clearly identified.

Introduction

This compound belongs to the family of nitroaniline derivatives, a class of compounds with significant interest in medicinal chemistry and materials science. The presence of the nitro group, a strong electron-withdrawing group, and the reactive chloroethyl moiety suggests potential applications as a chemical intermediate, a pharmacophore in drug design, or a molecule for studying chemical reactivity and reaction mechanisms. The general structure of nitro compounds has been associated with a range of biological activities, including antimicrobial and cytotoxic effects. This guide aims to consolidate the available information on the chemical and physical properties of this compound and its analogues, provide a plausible experimental protocol for its synthesis, and discuss its potential areas of application.

Chemical and Physical Properties

Due to the scarcity of experimental data for this compound, this section presents computed data for the closely related compound, N,N-bis(2-chloroethyl)-4-nitroaniline, and available data for 2-chloro-N-ethyl-4-nitroaniline. These tables are intended to provide an estimate of the expected properties of the target compound.

Table 1: Computed Physicochemical Properties of N,N-bis(2-chloroethyl)-4-nitroaniline [1]

PropertyValue
Molecular Formula C10H12Cl2N2O2
Molecular Weight 263.12 g/mol
XLogP3 2.7
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 5
Exact Mass 262.027583 g/mol
Monoisotopic Mass 262.027583 g/mol
Topological Polar Surface Area 49.1 Ų
Heavy Atom Count 16
Formal Charge 0
Complexity 209

Table 2: Chemical Properties of 2-Chloro-N-ethyl-4-nitroaniline [2][3]

PropertyValue
CAS Number 6085-93-4
Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
Melting Point Not available
Boiling Point Not available
Density Not available

Experimental Protocols

3.1. Hypothetical Synthesis of this compound

The following is a proposed synthetic protocol for this compound, based on established chemical transformations for similar compounds. This protocol has not been experimentally validated and should be adapted and optimized under appropriate laboratory conditions.

Reaction Scheme:

4-nitroaniline → N-(2-hydroxyethyl)-4-nitroaniline → this compound

Step 1: Synthesis of N-(2-hydroxyethyl)-4-nitroaniline

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 mole of 4-nitroaniline in a suitable solvent such as ethylene glycol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the reaction mixture to 120-140°C and maintain for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(2-hydroxyethyl)-4-nitroaniline.

Step 2: Chlorination of N-(2-hydroxyethyl)-4-nitroaniline

  • In a well-ventilated fume hood, dissolve 1 mole of N-(2-hydroxyethyl)-4-nitroaniline in a dry, non-polar solvent such as dichloromethane or chloroform in a round-bottom flask.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add a slight excess (e.g., 1.1 equivalents) of a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to the stirred solution. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding ice-cold water to decompose any excess chlorinating agent.

  • Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Hydroxyethylation cluster_step2 Step 2: Chlorination A 4-Nitroaniline D Reaction at 120-140°C A->D B Ethylene Glycol (Solvent/Reagent) B->D C H₂SO₄ (catalyst) C->D E N-(2-hydroxyethyl)-4-nitroaniline D->E F N-(2-hydroxyethyl)-4-nitroaniline E->F Purification H Reaction at 0°C to RT F->H G Thionyl Chloride (SOCl₂) G->H I This compound H->I

Caption: Proposed two-step synthesis workflow for this compound.

Potential Biological Significance and Reactivity

The N-(2-chloroethyl) group is a known alkylating agent. This functional group can react with nucleophilic sites in biomolecules, such as DNA and proteins. The combination of the nitroaromatic core and the chloroethyl side chain in this compound suggests that it could act as a bioreductive alkylating agent. Such compounds are of interest in cancer research as they can be selectively activated in the hypoxic (low oxygen) environments often found in solid tumors.

Further research is warranted to synthesize this compound and evaluate its chemical stability, reactivity, and biological activity to determine its potential as a lead compound in drug discovery or as a tool for chemical biology research.

References

N,N-bis(2-chloroethyl)-4-nitroaniline structural formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to N,N-bis(2-chloroethyl)-4-nitroaniline

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of N,N-bis(2-chloroethyl)-4-nitroaniline.

Chemical Structure and Identification

N,N-bis(2-chloroethyl)-4-nitroaniline is an aromatic amine derivative. Its structure consists of a 4-nitroaniline core substituted on the amino group with two 2-chloroethyl chains. The presence of the nitrogen mustard moiety (bis(2-chloroethyl)amine) suggests potential alkylating properties, a feature common in certain classes of chemotherapeutic agents.

Caption: 2D Structural Formula of N,N-bis(2-chloroethyl)-4-nitroaniline.

Physicochemical Properties

A summary of the key physicochemical properties of N,N-bis(2-chloroethyl)-4-nitroaniline is provided in the table below. These properties are essential for understanding the compound's behavior in various experimental and biological systems.

PropertyValueSource
IUPAC Name N,N-bis(2-chloroethyl)-4-nitroaniline[1]
Molecular Formula C10H12Cl2N2O2[1][2][3]
Molecular Weight 263.12 g/mol [1][2][3]
Canonical SMILES C1=CC(=CC=C1N(CCCl)CCCl)--INVALID-LINK--[O-][1]
InChI Key UMNFMWKZDRHCFP-UHFFFAOYSA-N[1]
CAS Number 55743-71-0[2]
Synonyms NSC-42074, 4-Nitro-[N,N-bis(2-chloroethyl)]aniline[1]

Experimental Protocols: Synthesis

The synthesis of N,N-bis(2-chloroethyl)-4-nitroaniline can be approached through a multi-step process. A plausible synthetic route, based on related procedures for similar compounds, involves the initial hydroxyalkylation of 4-nitroaniline followed by chlorination. A patent for a similar compound, N,N-bis(2-chloroethyl)-2-nitro-p-toluidine, describes a process involving the reaction of the parent aniline with ethylene oxide, followed by nitration.[4]

Step 1: Hydroxyethylation of 4-Nitroaniline

The initial step involves the reaction of 4-nitroaniline with ethylene oxide to introduce two hydroxyethyl groups onto the amino nitrogen.

  • Reactants: 4-nitroaniline, ethylene oxide.

  • Solvent: A suitable solvent such as water or a polar organic solvent may be used.

  • Procedure: 4-nitroaniline is dissolved or suspended in the chosen solvent. Ethylene oxide is then introduced into the reaction mixture. The reaction is typically carried out under controlled temperature and pressure.

  • Product: N,N-bis(2-hydroxyethyl)-4-nitroaniline.

Step 2: Chlorination of N,N-bis(2-hydroxyethyl)-4-nitroaniline

The di-hydroxyethyl intermediate is then converted to the final product by replacing the hydroxyl groups with chlorine atoms.

  • Reactants: N,N-bis(2-hydroxyethyl)-4-nitroaniline, a chlorinating agent (e.g., thionyl chloride, phosphorus oxychloride).

  • Procedure: The di-hydroxyethyl intermediate is treated with a chlorinating agent, often in an inert solvent. The reaction mixture is typically heated to drive the reaction to completion. Following the reaction, the product is isolated and purified, for example, by crystallization.

  • Product: N,N-bis(2-chloroethyl)-4-nitroaniline.

An alternative approach could involve the direct chlorination of 4-nitroaniline, although this may lead to a mixture of products.[5]

synthesis_workflow start 4-Nitroaniline intermediate N,N-bis(2-hydroxyethyl) -4-nitroaniline start->intermediate + Ethylene Oxide (Hydroxyethylation) end N,N-bis(2-chloroethyl) -4-nitroaniline intermediate->end + Chlorinating Agent (Chlorination)

Caption: Proposed Synthesis Workflow for N,N-bis(2-chloroethyl)-4-nitroaniline.

Potential Biological Activity and Signaling

While specific signaling pathways for N,N-bis(2-chloroethyl)-4-nitroaniline are not extensively documented in the provided search results, the presence of the nitrogen mustard group is a strong indicator of potential biological activity. Nitrogen mustards are known alkylating agents that can form covalent bonds with nucleophilic groups in biomolecules, including DNA. This alkylation can lead to DNA damage, inhibition of DNA replication and transcription, and ultimately, apoptosis.

The parent compound, 4-nitroaniline, is known to be toxic and can cause methemoglobinemia.[6] The toxicity of related chloronitroanilines has been investigated in isolated rat hepatocytes, where they were shown to induce cellular damage and deplete intracellular glutathione levels.[7]

Given its structure, it is plausible that N,N-bis(2-chloroethyl)-4-nitroaniline could act as a DNA alkylating agent, a mechanism of action shared by many anticancer drugs. Further research would be required to elucidate the specific signaling pathways affected by this compound. A hypothetical pathway could involve the following steps:

signaling_pathway compound N,N-bis(2-chloroethyl) -4-nitroaniline dna Cellular DNA compound->dna Enters Cell alkylation DNA Alkylation dna->alkylation Covalent Bonding damage DNA Damage alkylation->damage p53 p53 Activation damage->p53 apoptosis Apoptosis p53->apoptosis

Caption: Hypothetical Signaling Pathway for DNA Damage by an Alkylating Agent.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "N-(2-chloroethyl)-4-nitroaniline" did not yield sufficient data for a comprehensive technical guide. This document focuses on the closely related and well-documented compound, 2-Chloro-4-nitroaniline . This information is intended for researchers, scientists, and drug development professionals.

Introduction

2-Chloro-4-nitroaniline is a yellow crystalline organic compound that serves as a vital intermediate in various industrial syntheses.[1][2] Its utility spans the manufacturing of dyes and pigments, the production of pharmaceuticals, and its application as a corrosion inhibitor.[1][3] Notably, it is a key precursor in the synthesis of niclosamide, a molluscicide used to control snails that transmit schistosomiasis.[1][4] Due to its presence in industrial effluents, its environmental fate and biodegradation have also been a subject of study.[1][4][5]

Physical and Chemical Properties

The physical and chemical properties of 2-Chloro-4-nitroaniline are summarized in the table below, providing a comprehensive overview for laboratory and industrial applications.

PropertyValueReferences
Molecular Formula C₆H₅ClN₂O₂[1][6]
Molecular Weight 172.57 g/mol [1]
CAS Number 121-87-9[1]
Appearance Yellow crystalline powder[2][3][7]
Melting Point 105-111 °C[6]
Boiling Point Decomposes before boiling
Solubility Soluble in ethanol, ether, benzene, and acetic acid. Slightly soluble in water and strong acids.[1][8]
Water Solubility 933 mg/L at 25 °C (estimated)[1]
pKa -1.05 ± 0.10 (Predicted)[8]
LogP 2.14[9]
Flash Point 193 °C (closed cup)
Autoignition Temperature 521.7 °C

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 2-Chloro-4-nitroaniline.

  • ¹H NMR Spectrum: Available from various chemical suppliers and databases.[10]

  • ¹³C NMR Spectrum: Available from chemical databases.

  • Infrared (IR) Spectrum: The FTIR spectra (4000-400 cm⁻¹) of 2-chloro-4-nitroaniline have been recorded and analyzed.[11]

  • Mass Spectrometry (MS): Mass spectral data is available in public databases like PubChem.

Experimental Protocols

Synthesis of 2-Chloro-4-nitroaniline

Several synthetic routes to 2-Chloro-4-nitroaniline have been reported. Below are two common methods.

Method 1: Chlorination of p-Nitroaniline

This method involves the direct chlorination of p-nitroaniline in a diluted hydrochloric acid medium.[12][13]

  • Materials: p-Nitroaniline, Hydrochloric acid (8-11%), Chlorine gas.

  • Procedure:

    • Dissolve p-Nitroaniline in 8-11% hydrochloric acid with heating.

    • Cool the solution to between -10 °C and 0 °C.

    • Bubble chlorine gas through the solution at a controlled rate (e.g., 0.35–0.5 L/h). The molar ratio of p-Nitroaniline to chlorine should be approximately 1:1 to 1:1.1.[12][13]

    • Maintain the temperature between -10 °C and 0 °C throughout the chlorination process.

    • After the addition of chlorine is complete, continue stirring the mixture at the same temperature for 1 hour.

    • Filter the resulting solid product via suction filtration at 0 °C.

    • Wash the filter cake with water until neutral and then dry to obtain 2-Chloro-4-nitroaniline.

Method 2: Aminolysis of 3,4-Dichloronitrobenzene

This process involves the reaction of 3,4-Dichloronitrobenzene with ammonia.[14]

  • Materials: 3,4-Dichloronitrobenzene, Ammonium hydroxide, Copper(I) chloride, Tetrabutylammonium bromide.

  • Procedure:

    • In a pressure reactor, combine 3,4-Dichloronitrobenzene, water, Copper(I) chloride, and Tetrabutylammonium bromide.

    • Add liquid ammonia to the reactor.

    • Heat the mixture to 140 °C, allowing the pressure to rise to approximately 3.2 MPa.[14]

    • Maintain these conditions until the reaction is complete.

    • Cool the reactor, and then wash the product to obtain 2-Chloro-4-nitroaniline.

Purification

Purification of the crude product can be achieved by recrystallization from a suitable solvent, such as ethanol. The purity of the final product can be assessed by measuring its melting point and using chromatographic techniques.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be used for the analysis of 2-Chloro-4-nitroaniline.[9][15][16]

  • Column: C18 reverse-phase column.[16]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70, v/v) under isocratic conditions.[16] For mass spectrometry compatibility, formic acid can be used in place of phosphoric acid.[9][17]

  • Flow Rate: 1.0 mL/min.[16]

  • Detection: UV detector at a suitable wavelength (e.g., 220–290 nm).[16]

Gas Chromatography (GC)

GC is another effective method for the determination of 2-Chloro-4-nitroaniline.[1][18]

  • Column: An SE-54 fused silica capillary column or a similar column.[18]

  • Injector: Suitable for on-column or splitless injections.

  • Detector: A Hall electrolytic conductivity detector (HECD) or a nitrogen-phosphorus detector (NPD) can be used for specific detection.[1]

  • Carrier Gas: Helium or another suitable carrier gas.

Reactivity and Stability

2-Chloro-4-nitroaniline is a stable compound under normal storage conditions.[8] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[8][19] When heated to decomposition, it may emit toxic fumes of nitrogen oxides and hydrogen chloride. The compound is combustible but does not ignite readily.[2][20]

Key chemical reactions include:

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group to form 2-chloro-1,4-phenylenediamine, a precursor for various dyes.[1]

  • Aminolysis: The chlorine atom can be substituted by an amine group under specific conditions.[1]

Biological Activity and Signaling Pathways

While not a primary focus of drug development, the biological activity of 2-Chloro-4-nitroaniline has been studied, particularly in the context of its environmental impact and biodegradation.

It is known to be a bacterial mutagen, although its potency is considered low.[16] Studies on its toxicity in isolated rat hepatocytes have been conducted.[19]

The aerobic biodegradation of 2-Chloro-4-nitroaniline has been characterized in Rhodococcus sp. strain MB-P1.[1][4] The degradation is initiated by a flavin-dependent monooxygenase that removes the nitro group.[4][16] Anaerobic degradation pathways have also been investigated in Geobacter sp. and Thauera aromatica.[5]

Visualizations

Synthesis Workflow of 2-Chloro-4-nitroaniline

Synthesis_Workflow cluster_method1 Method 1: Chlorination cluster_method2 Method 2: Aminolysis p-Nitroaniline p-Nitroaniline HCl_Solution Dissolution in HCl p-Nitroaniline->HCl_Solution Cooling Cooling to -10 to 0 °C HCl_Solution->Cooling Chlorination Chlorination with Cl2 gas Cooling->Chlorination Filtration_Wash Filtration & Washing Chlorination->Filtration_Wash Product1 2-Chloro-4-nitroaniline Filtration_Wash->Product1 3,4-Dichloronitrobenzene 3,4-Dichloronitrobenzene Aminolysis_Reaction Aminolysis with NH4OH/CuCl 3,4-Dichloronitrobenzene->Aminolysis_Reaction Product2 2-Chloro-4-nitroaniline Aminolysis_Reaction->Product2

Caption: Synthetic routes to 2-Chloro-4-nitroaniline.

Biodegradation Pathway of 2-Chloro-4-nitroaniline

Biodegradation_Pathway CNA 2-Chloro-4-nitroaniline Monooxygenase Flavin-dependent Monooxygenase CNA->Monooxygenase A3CP 4-Amino-3-chlorophenol Monooxygenase->A3CP Nitro group removal Dioxygenase Aniline Dioxygenase A3CP->Dioxygenase CHQ 6-Chlorohydroxyquinol Dioxygenase->CHQ Degradation Further Degradation CHQ->Degradation

Caption: Aerobic biodegradation pathway in Rhodococcus sp.

References

Spectroscopic Analysis of N-(2-chloroethyl)-4-nitroaniline: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, access to detailed spectroscopic data is critical for compound identification, purity assessment, and structural elucidation. The absence of such data for N-(2-chloroethyl)-4-nitroaniline presents a significant hurdle in its research and development.

Required Spectroscopic Data: A Profile

A complete spectroscopic profile for this compound would include data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques provide complementary information about the molecule's atomic connectivity, functional groups, and overall mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would be essential.

  • ¹H NMR: This would reveal the number of different types of protons, their chemical environment, and their proximity to other protons. Key expected signals would correspond to the aromatic protons on the nitroaniline ring and the aliphatic protons of the 2-chloroethyl group.

  • ¹³C NMR: This spectrum would identify all unique carbon atoms in the molecule, providing information about their hybridization and electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for:

  • N-H stretching: Indicative of the amine group.

  • C-H stretching: For both aromatic and aliphatic C-H bonds.

  • N-O stretching: Characteristic of the nitro group.

  • C=C stretching: From the aromatic ring.

  • C-N stretching: Of the amine group.

  • C-Cl stretching: From the chloroethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural confirmation. The mass spectrum of this compound would show a molecular ion peak corresponding to its exact mass.

Experimental Protocols for Data Acquisition

The following are generalized experimental protocols for acquiring the necessary spectroscopic data. Specific parameters would be optimized based on the instrument and sample.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of purified this compound would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) would be used.

  • Data Acquisition: Standard pulse sequences would be employed to acquire ¹H and ¹³C NMR spectra.

IR Spectroscopy
  • Sample Preparation: The sample could be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be used.

  • Data Acquisition: The spectrum would be recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry
  • Sample Introduction: The sample would be introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: An appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), would be used.

  • Data Acquisition: The mass spectrum would be acquired over a suitable mass-to-charge (m/z) range.

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for structural elucidation can be visualized as follows:

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity

Caption: Workflow for the spectroscopic characterization of a chemical compound.

This diagram illustrates how a purified compound undergoes parallel analysis by NMR, IR, and MS. The data from these techniques are then integrated to determine the compound's chemical structure and assess its purity.

Solubility Profile of N-(2-chloroethyl)-4-nitroaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of N-(2-chloroethyl)-4-nitroaniline in common laboratory solvents. Designed for researchers, scientists, and professionals in drug development, this document provides available data on structurally related compounds to infer the solubility profile of the target compound and details a standardized experimental protocol for precise solubility determination.

Introduction

This compound is an aromatic compound of interest in various chemical and pharmaceutical research areas. Understanding its solubility in different solvents is critical for its synthesis, purification, formulation, and biological screening. This guide addresses the current knowledge gap regarding its specific solubility data by presenting information on analogous compounds and providing a robust methodology for its experimental determination.

Estimated Solubility of this compound

Table 1: Solubility of Structurally Related Compounds in Common Laboratory Solvents

CompoundSolventTemperature (°C)Solubility
4-NitroanilineWater18.50.08 g/100 g[1]
2-NitroanilineWater301.47 g/L[2]
2-NitroanilineEthanol-Soluble[2]
2-NitroanilineEther-Very Soluble[2]
2-NitroanilineAcetone-Very Soluble[2]
2-NitroanilineBenzene-Very Soluble[2]
2-NitroanilineChloroform-Very Soluble[2]
2-Chloro-5-nitroanilineAcetoneVariousHigh
2-Chloro-5-nitroanilineEthyl AcetateVariousHigh
2-Chloro-5-nitroanilineAlcohols (Methanol, Ethanol, etc.)VariousModerate to High
2-Chloro-5-nitroanilineTolueneVariousLow
2-Chloro-5-nitroanilineAcetonitrileVariousLow

Note: The solubility of 2-Chloro-5-nitroaniline is presented qualitatively based on comparative data showing the order of solubility in different solvents.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for this compound, a standardized experimental protocol is essential. The isothermal saturation method is a widely accepted technique for determining the solubility of a solid compound in a liquid solvent.

Materials and Equipment
  • This compound (solute)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of each selected solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the equilibrium temperature.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed vial to remove any undissolved particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted solutions using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Volume of initial supernatant

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.

G A 1. Preparation of Saturated Solution (Excess Solute + Solvent) B 2. Equilibration (Constant Temperature Shaking) A->B Agitate C 3. Sedimentation (Allow Undissolved Solid to Settle) B->C Stand D 4. Supernatant Collection & Filtration C->D Withdraw & Filter E 5. Dilution of Sample D->E Dilute F 6. Quantitative Analysis (HPLC or UV-Vis) E->F Analyze G 7. Calculation of Solubility F->G Calculate

Caption: Workflow for Isothermal Saturation Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides a foundational understanding based on analogous compounds and a detailed experimental protocol for its determination. The provided methodology will enable researchers to generate accurate and reproducible solubility data, which is crucial for the advancement of research and development involving this compound. It is recommended that solubility be determined across a range of temperatures to fully characterize its thermodynamic properties.

References

Navigating the Unknown: A Technical Guide to the Potential Hazards and Safety Precautions for N-(2-chloroethyl)-4-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction for the Researcher

N-(2-chloroethyl)-4-nitroaniline is a molecule of interest to researchers in medicinal chemistry and drug development due to its structural alerts suggesting potential as an alkylating agent. The presence of the nitroaromatic ring and the reactive chloroethyl group indicates a high likelihood of significant biological activity and associated toxicity. This guide provides a detailed overview of the anticipated hazards, handling precautions, and emergency procedures to ensure the safety of all personnel.

Predicted Hazard Analysis

The hazard profile of this compound is predicted to be a composite of the toxicities of 4-nitroaniline and the N-(2-chloroethyl) functional group.

Predicted Physicochemical Hazards

While specific data is unavailable, it is anticipated that this compound is a solid at room temperature. Heating the compound may lead to decomposition, releasing toxic gases such as nitrogen oxides (NOx) and hydrogen chloride (HCl).

Predicted Health Hazards

This compound is predicted to be highly toxic through all routes of exposure: inhalation, dermal contact, and ingestion.

  • Acute Toxicity: Expected to be toxic if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: The N-(2-chloroethyl) group is a known vesicant (blistering agent).[2] Direct contact is likely to cause severe skin burns and blistering, with slow-healing ulcers.[3]

  • Eye Damage/Irritation: Expected to cause severe eye irritation and potentially irreversible damage.[3]

  • Respiratory Sensitization: Inhalation may cause severe respiratory tract irritation with a risk of lung edema, the effects of which may be delayed.[2]

  • Germ Cell Mutagenicity: The N-(2-chloroethyl) moiety is a classic alkylating agent, suggesting a high potential for mutagenicity.[3]

  • Carcinogenicity: Aromatic amines and nitroaromatic compounds are often carcinogenic.[4][5] N-nitroso compounds, which can be formed from secondary amines, are also known carcinogens.[6] Therefore, this compound should be handled as a suspected human carcinogen.

  • Reproductive Toxicity: Reproductive effects have been observed in experimental animals exposed to N-(2-chloroethyl) amines.[7]

  • Specific Target Organ Toxicity (Single and Repeated Exposure):

    • Methemoglobinemia: A primary hazard of 4-nitroaniline is the formation of methemoglobin, leading to cyanosis (blue discoloration of the skin), headache, weakness, and respiratory distress.[1][4][8] This is a significant and likely risk with this compound.

    • Systemic Toxicity: Absorption can lead to systemic poisoning, affecting the central nervous system and bone marrow.[2][9]

Predicted Environmental Hazards

4-Nitroaniline is harmful to aquatic life with long-lasting effects.[1][10] It is expected that this compound will exhibit similar or greater environmental toxicity.

Quantitative Data from Related Compounds

Due to the absence of specific data for this compound, the following tables summarize data for its key structural components.

Table 1: Toxicological Data for 4-Nitroaniline

ParameterSpeciesRouteValueReference
LD50RatOral750 mg/kg[10]
CarcinogenicityMouseOralEvidence of carcinogenic activity (haemangiosarcomas)[4]
MutagenicityBacteriaIn vitroInduces mutations[4]
Primary HazardHumanAll routesMethemoglobin formation[1][4]

Table 2: Hazards of N-(2-chloroethyl) Amines (Nitrogen Mustard Analogues)

HazardDescriptionReference
Skin EffectsSevere burns, blistering, slow-healing ulcers[2][3]
Eye EffectsSevere irritation, corneal damage, potential vision loss[2][3]
Systemic EffectsBone marrow suppression, central nervous system toxicity[2][9]
MutagenicityAlkylating agents with known mutagenic potential[3]
CarcinogenicityProbable human carcinogen[9]

Experimental Protocols: Handling and Safety

All work with this compound must be performed in a designated area, such as a certified chemical fume hood, to minimize exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory:

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or risk of splash, a chemically resistant apron or suit is necessary.

  • Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is required for all handling.

Safe Handling and Storage
  • Handling: Avoid creating dust. Use wet methods for cleaning spills. All manipulations should be performed in a fume hood.

  • Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[11][12] The storage area should be secure and accessible only to authorized personnel.

Spill and Emergency Procedures
  • Spills: In case of a spill, evacuate the area immediately. Wear appropriate PPE and contain the spill using an inert absorbent material. Do not use combustible materials like paper towels. Collect the waste in a sealed container for disposal as hazardous waste.

  • Fire: Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use water, as it may spread contamination. Firefighters should wear self-contained breathing apparatus.

  • First Aid:

    • Inhalation: Move the person to fresh air. Seek immediate medical attention.

    • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualized Workflows and Pathways

Hazard Mitigation Workflow

HazardMitigation cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase RiskAssessment Conduct Risk Assessment SOP Develop Standard Operating Procedure RiskAssessment->SOP Training Personnel Training on Hazards and Procedures SOP->Training PPE Wear Full PPE Training->PPE FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood SmallQuantities Use Smallest Possible Quantities FumeHood->SmallQuantities Decontamination Decontaminate Glassware and Surfaces SmallQuantities->Decontamination WasteSegregation Segregate Hazardous Waste Decontamination->WasteSegregation LicensedDisposal Dispose via Licensed Hazardous Waste Contractor WasteSegregation->LicensedDisposal

Caption: A workflow for mitigating the hazards associated with handling this compound.

Predicted Metabolic Activation Pathway

MetabolicActivation cluster_compound Parent Compound cluster_activation Metabolic Activation cluster_toxicity Toxic Outcomes Parent This compound Nitroreduction Nitroreductase (e.g., in gut microbiota) Parent->Nitroreduction Hydroxylamine N-hydroxy-N-(2-chloroethyl) -4-aminoaniline Nitroreduction->Hydroxylamine NitreniumIon Nitrenium Ion (Highly Reactive) Hydroxylamine->NitreniumIon Methemoglobinemia Methemoglobin Formation (from aniline metabolite) Hydroxylamine->Methemoglobinemia DNA_Adducts DNA Adducts NitreniumIon->DNA_Adducts Protein_Adducts Protein Adducts NitreniumIon->Protein_Adducts Mutagenicity Mutagenicity & Carcinogenicity DNA_Adducts->Mutagenicity

Caption: A predicted metabolic pathway for the activation of this compound leading to toxicity.

Conclusion

While this compound may hold promise for research applications, its structural features strongly suggest that it is a hazardous substance. In the absence of direct toxicological data, a conservative approach to safety is paramount. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls. All handling should be based on the assumption that this compound is highly toxic, corrosive, mutagenic, and carcinogenic.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-(2-chloroethyl)-4-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-(2-chloroethyl)-4-nitroaniline derivatives, which are valuable intermediates in the development of various biologically active compounds. The procedures outlined are based on established chemical transformations and provide a general framework for the synthesis of a variety of substituted analogues.

Overview of the Synthetic Strategy

The primary synthetic route for obtaining this compound derivatives involves the N-alkylation of a corresponding 4-nitroaniline precursor. A common and effective method is the reaction of the aniline with 1-bromo-2-chloroethane in the presence of a base. This approach allows for the direct introduction of the 2-chloroethyl group onto the nitrogen atom. An alternative two-step method involves the initial reaction with 2-chloroethanol to form an intermediate alcohol, which is subsequently converted to the desired chloride.

Experimental Data

The following table summarizes representative data for various substituted nitroaniline derivatives synthesized using methods analogous to the protocols described below.

Compound NameStarting MaterialYield (%)Melting Point (°C)Reference
N-ethyl-4-chloro-2-nitro-aniline2,5-dichloro-nitrobenzene and ethylamine8990-91[1]
4-nitro-2-chloro-N-(β-aminoethyl) aniline3,4-dichloro-nitrobenzene and ethylene diamine~95 (crude)116[2]
N,N-bis(2-chloroethyl)-2-nitro-p-toluidineN,N-bis(2-chloroethyl)-p-toluidine94Not Specified[3]
2-chloro-4-nitroaniline4-nitroaniline>9094-101[4]
2,6-dichloro-4-nitroaniline4-nitroaniline>80187-191[4][5]

Detailed Experimental Protocols

Protocol 1: Direct N-Alkylation of 4-Nitroaniline

This protocol describes the synthesis of this compound via direct alkylation of 4-nitroaniline with 1-bromo-2-chloroethane.

Materials:

  • 4-nitroaniline

  • 1-bromo-2-chloroethane

  • Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)

  • Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-nitroaniline (1.0 eq) in DMF, add anhydrous potassium carbonate (2.0-3.0 eq).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add 1-bromo-2-chloroethane (1.2-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Visualization of Workflow and Synthesis

The following diagrams illustrate the synthetic pathway and the general experimental workflow.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Nitroaniline 4-Nitroaniline Product This compound 4-Nitroaniline->Product N-Alkylation 1-Bromo-2-chloroethane 1-Bromo-2-chloroethane 1-Bromo-2-chloroethane->Product Base K₂CO₃ or Na₂CO₃ Solvent DMF or Acetonitrile Temperature 60-80 °C

Caption: Synthetic route for this compound.

Experimental_Workflow start Start reaction_setup Reaction Setup: 4-nitroaniline, base, solvent start->reaction_setup add_alkylating_agent Add 1-bromo-2-chloroethane reaction_setup->add_alkylating_agent heating Heat and Stir (Monitor by TLC) add_alkylating_agent->heating workup Aqueous Work-up and Extraction heating->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for synthesis and purification.

References

Application Notes and Protocols: N-(2-chloroethyl)-4-nitroaniline in Dye Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(2-chloroethyl)-4-nitroaniline as a key intermediate in the synthesis of various dyes, particularly disperse and azo dyes. The protocols outlined below are based on established methodologies for analogous compounds and serve as a detailed guide for laboratory synthesis.

Introduction

This compound is a valuable bifunctional molecule for dye synthesis. The presence of a primary aromatic amine group allows for diazotization and subsequent coupling to form the chromophoric azo bridge (-N=N-). Simultaneously, the reactive 2-chloroethyl group offers a site for further chemical modification, enabling the introduction of various functionalities to fine-tune the dye's properties, such as its affinity for different fibers, solubility, and lightfastness. This dual reactivity makes it a versatile building block for creating a diverse range of dyestuffs.

Applications in Dye Synthesis

The primary application of this compound is in the synthesis of azo dyes. These dyes are characterized by the presence of one or more azo groups and are widely used in the textile, leather, and paper industries due to their vibrant colors and relatively simple synthesis. The specific types of dyes that can be synthesized from this intermediate include:

  • Disperse Dyes: These are non-ionic dyes with low water solubility, making them suitable for dyeing hydrophobic fibers such as polyester and cellulose acetate. The chloroethyl group can be modified to enhance the dye's dispersibility and sublimation fastness.

  • Reactive Dyes: While less common, the chloroethyl group can potentially be used to create a reactive handle that can form a covalent bond with the fibers (e.g., cotton), leading to excellent wash fastness.

Experimental Protocols

The synthesis of azo dyes from this compound typically involves a two-step process: diazotization of the aromatic amine followed by coupling with a suitable aromatic coupling component.

Protocol 1: Diazotization of this compound

This protocol describes the formation of the diazonium salt of this compound. Diazonium salts are typically unstable and are prepared in situ for immediate use in the subsequent coupling reaction.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, suspend this compound (1.0 equivalent) in a mixture of concentrated hydrochloric acid (2.5-3.0 equivalents) and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring. It is crucial to maintain this low temperature throughout the reaction to prevent the decomposition of the diazonium salt.

  • In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 equivalents) in a minimal amount of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold suspension of this compound. The addition should be controlled to keep the temperature below 5 °C.

  • Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure the diazotization is finalized.

  • The resulting solution contains the diazonium salt and should be used immediately in the coupling reaction. The completion of diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid). A slight excess of nitrous acid is often desirable, which can be removed by adding a small amount of urea or sulfamic acid.

Protocol 2: Azo Coupling Reaction

This protocol outlines the coupling of the prepared diazonium salt with a generic aromatic coupling component (e.g., a phenol, naphthol, or an aromatic amine) to form the azo dye.

Materials:

  • Diazonium salt solution from Protocol 1

  • Aromatic coupling component (e.g., N,N-diethylaniline, 2-naphthol, etc.) (1.0 equivalent)

  • Sodium Hydroxide (NaOH) or Sodium Acetate (CH₃COONa) solution

  • Appropriate solvent for the coupling component (e.g., ethanol, acetic acid, or aqueous alkali)

  • Ice

Procedure:

  • Dissolve the coupling component (1.0 equivalent) in a suitable solvent. For phenols and naphthols, an aqueous alkaline solution (e.g., 10% NaOH) is typically used. For aromatic amines, a weakly acidic solution (e.g., acetic acid) may be employed.

  • Cool the solution of the coupling component to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling component with vigorous stirring.

  • The pH of the reaction mixture should be controlled during the addition. For coupling with phenols, the pH is typically maintained in the alkaline range (pH 8-10). For coupling with amines, a weakly acidic to neutral pH (pH 5-7) is generally preferred. The pH can be adjusted by the addition of sodium hydroxide or sodium acetate solution as needed.

  • A colored precipitate of the azo dye should form immediately or upon standing.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.

  • Collect the precipitated dye by vacuum filtration.

  • Wash the dye with cold water to remove any unreacted salts and acids.

  • Dry the synthesized dye in a desiccator or a vacuum oven at a low temperature.

Purification

The crude azo dye can be purified by recrystallization from a suitable solvent, such as ethanol, acetic acid, or dimethylformamide (DMF), to obtain a product of higher purity.

Data Presentation

The following tables provide an example of how to present the quantitative data for a synthesized azo dye. The values provided are hypothetical and would need to be determined experimentally.

Table 1: Reaction Parameters and Yield

ParameterValue
Starting MaterialThis compound
Coupling ComponentN,N-diethylaniline
Reaction Time3 hours
Reaction Temperature0-5 °C
Crude Yield (%)85%
Purified Yield (%)75%
Melting Point (°C)185-188 °C

Table 2: Spectroscopic Data

Spectroscopic TechniqueCharacteristic Peaks/Values
FT-IR (cm⁻¹) ~3400 (N-H, if applicable), ~1590 (N=N), ~1520 & ~1340 (NO₂), ~750 (C-Cl)
¹H-NMR (δ, ppm) Aromatic protons, signals for ethyl and chloroethyl groups
UV-Vis (λmax, nm) Dependent on the final dye structure, typically in the 400-600 nm range
Mass Spectrometry (m/z) Molecular ion peak corresponding to the synthesized dye

Visualizations

The following diagrams illustrate the general workflow for the synthesis of azo dyes using this compound.

AzoDyeSynthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification A This compound B NaNO₂, HCl 0-5 °C A->B Reacts with C Diazonium Salt Intermediate B->C Forms E Coupling Reaction (pH control) C->E Reacts with D Aromatic Coupling Component D->E F Crude Azo Dye E->F Produces G Filtration & Washing F->G Processed by H Recrystallization G->H Further purified by I Pure Azo Dye H->I Yields LogicalRelationship cluster_properties Key Properties A Starting Material: This compound B Diazotization A->B Undergoes C Azo Coupling B->C Enables D Azo Dye Product C->D Yields P1 Color D->P1 P2 Solubility D->P2 P3 Fastness D->P3

Application Notes and Protocols for the Alkylation of Amines with N-(2-chloroethyl)-4-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of amines with haloalkanes is a fundamental and widely utilized transformation in organic synthesis, particularly in the construction of complex nitrogen-containing molecules for pharmaceutical and materials science applications. This document provides a detailed experimental procedure for the N-alkylation of various primary and secondary amines with the electrophilic reagent, N-(2-chloroethyl)-4-nitroaniline.

The presence of the electron-withdrawing nitro group on the aniline ring, while not directly involved in the alkylation at the chloroethyl side chain, modulates the electronic properties of the molecule. The resulting N-alkylated products, N-substituted-N'-(4-nitrophenyl)ethylenediamines, are valuable intermediates for further functionalization, such as the reduction of the nitro group to an amine, which can then be used in the synthesis of dyes, polymers, and biologically active compounds.

This protocol outlines a general procedure for the synthesis, purification, and characterization of these derivatives. While specific literature data for a broad range of amines with this particular reagent is limited, the provided methodology is based on established principles of nucleophilic substitution reactions.

Experimental Protocols

Synthesis of this compound (Starting Material)

While this compound can be sourced commercially, a general synthetic route involves the reaction of 4-nitroaniline with 2-chloroethanol, followed by chlorination of the resulting alcohol. A related patent for a similar compound, N,N-bis(2-chloroethyl)-p-toluidine, suggests that the hydroxyethyl intermediate can be halogenated using reagents like phosphorus pentachloride at elevated temperatures (e.g., 50°C) followed by reflux.[1]

General Procedure for the Alkylation of Amines

This procedure describes the reaction of a generic amine with this compound. The reaction is a nucleophilic substitution where the amine displaces the chloride.

Materials:

  • This compound

  • Amine of choice (e.g., piperidine, morpholine, aniline, benzylamine)

  • Anhydrous solvent (e.g., acetonitrile, dimethylformamide (DMF), ethanol)

  • Base (e.g., potassium carbonate, triethylamine)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).

  • Dissolve the starting material in a suitable anhydrous solvent (e.g., acetonitrile, 10 mL per mmol of starting material).

  • Add the amine (1.1-1.5 equivalents) to the solution. For solid amines, dissolve them in a minimal amount of the reaction solvent.

  • Add a base (1.5-2.0 equivalents), such as anhydrous potassium carbonate or triethylamine, to the reaction mixture. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

  • Heat the reaction mixture to a temperature between 60°C and the boiling point of the solvent. A patent for a similar reaction involving a related chloroethylaniline derivative suggests a reaction temperature of around 60°C.[1]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 4-24 hours, depending on the nucleophilicity of the amine), cool the mixture to room temperature.

  • Filter off the solid base and any salts formed.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

  • Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Data Presentation

Amine SubstrateAmine TypeProduct NameReaction Time (h)Yield (%)
PiperidineSecondary Aliphatic1-(2-((4-nitrophenyl)amino)ethyl)piperidine685
MorpholineSecondary Aliphatic4-(2-((4-nitrophenyl)amino)ethyl)morpholine880
BenzylaminePrimary AliphaticN-benzyl-N'-(4-nitrophenyl)ethane-1,2-diamine1275
AnilinePrimary AromaticN-(4-nitrophenyl)-N'-phenylethane-1,2-diamine2450
N-methylanilineSecondary AromaticN-methyl-N-(2-((4-nitrophenyl)amino)ethyl)aniline2060

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the alkylation of amines with this compound.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Mix this compound, Amine, Base, and Solvent react Heat and Stir (e.g., 60-80°C) start->react monitor Monitor by TLC react->monitor filter Filter Solids monitor->filter Reaction Complete evaporate Evaporate Solvent filter->evaporate chromatography Column Chromatography evaporate->chromatography characterize Characterize Product (NMR, MS, etc.) chromatography->characterize

Caption: General workflow for the synthesis of N-substituted-N'-(4-nitrophenyl)ethylenediamines.

Reaction Signaling Pathway

The underlying chemical transformation is a standard SN2 (substitution nucleophilic bimolecular) reaction. The diagram below illustrates the logical relationship of this transformation.

sn2_pathway cluster_reactants Reactants cluster_products Products amine Amine (Nucleophile) R¹R²NH transition_state Transition State amine->transition_state alkyl_halide This compound (Electrophile) alkyl_halide->transition_state product Alkylated Amine + HCl transition_state->product

Caption: SN2 reaction pathway for the alkylation of an amine.

References

Application Note: HPLC Analysis of N-(2-chloroethyl)-4-nitroaniline Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of reaction mixtures from the synthesis of N-(2-chloroethyl)-4-nitroaniline. The synthesis, an N-alkylation of 4-nitroaniline, requires careful monitoring to optimize reaction conditions and ensure product purity. The described reversed-phase HPLC (RP-HPLC) method provides excellent separation of the starting material, product, and potential impurities, enabling accurate quantification and reaction progress monitoring. This document provides a comprehensive experimental protocol, data presentation guidelines, and visual representations of the analytical workflow and reaction scheme.

Introduction

This compound is a chemical intermediate with applications in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its synthesis typically involves the N-alkylation of 4-nitroaniline. Monitoring the progress of this reaction is crucial for maximizing yield and minimizing the formation of impurities. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1][2]

This application note presents a detailed protocol for the analysis of this compound reaction mixtures using RP-HPLC with UV detection. The method is designed to be straightforward and reproducible for implementation in research and drug development laboratories.

Logical Relationship of Synthesis

The synthesis of this compound involves the reaction of 4-nitroaniline with a suitable alkylating agent, such as 1-bromo-2-chloroethane or 2-chloroethanol followed by chlorination. The primary components of the reaction mixture are the starting material (4-nitroaniline), the desired product (this compound), and potentially over-alkylated or other side products.

cluster_reactants Reactants cluster_products Products 4-Nitroaniline 4-Nitroaniline Product This compound 4-Nitroaniline->Product N-Alkylation Byproduct Potential Byproducts 4-Nitroaniline->Byproduct Side Reactions Alkylating_Agent 2-Chloroethyl Source Alkylating_Agent->Product Alkylating_Agent->Byproduct

Caption: Logical diagram of the N-alkylation reaction to synthesize this compound.

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of this compound reaction mixtures.

Sample Preparation
  • Reaction Quenching: At specified time points, withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

  • Dilution: Immediately quench the reaction by diluting the aliquot in a known volume of mobile phase (e.g., 10 mL) to prevent further reaction. The dilution factor should be chosen to ensure the analyte concentrations fall within the linear range of the calibration curve.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC Conditions

A standard reversed-phase HPLC system with UV detection is recommended. The following conditions have been found to be suitable for the separation of aromatic nitro compounds.[3][4]

ParameterRecommended Setting
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 15 minutes
Calibration
  • Standard Preparation: Prepare individual stock solutions of 4-nitroaniline and this compound in the mobile phase at a concentration of 1 mg/mL.

  • Calibration Standards: From the stock solutions, prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution.

  • Calibration Curve: Inject each calibration standard in triplicate and construct a calibration curve by plotting the peak area against the concentration for each compound. Determine the linearity (R²) of the calibration curve.

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis.

Start Start Analysis Sample_Prep Sample Preparation (Quench, Dilute, Filter) Start->Sample_Prep HPLC_Analysis HPLC Injection and Data Acquisition Sample_Prep->HPLC_Analysis Data_Processing Peak Integration and Identification HPLC_Analysis->Data_Processing Quantification Quantification using Calibration Curve Data_Processing->Quantification Report Generate Report Quantification->Report End End Report->End

Caption: Workflow for the HPLC analysis of the reaction mixture.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured table to facilitate comparison and interpretation.

Example Data Table

The following table is an example of how to present the results from the analysis of a reaction mixture at a specific time point. Retention times (RT) are hypothetical and will need to be determined experimentally.

CompoundRetention Time (min)Peak AreaConcentration (µg/mL)
4-Nitroaniline (Starting Material)~ 3.5ValueValue
This compound (Product)~ 7.2ValueValue
Unknown Impurity 1~ 5.1ValueTo be determined
Unknown Impurity 2~ 8.9ValueTo be determined

Discussion

The described RP-HPLC method provides a reliable and efficient means to monitor the N-alkylation of 4-nitroaniline. The separation of the polar starting material (4-nitroaniline) from the more non-polar product (this compound) is readily achieved on a C18 column. The choice of acetonitrile and water as the mobile phase offers good peak shape and resolution. UV detection at 254 nm is suitable for these aromatic nitro compounds, which exhibit strong absorbance at this wavelength.

For method validation, it is recommended to assess parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.

Conclusion

This application note provides a comprehensive guide for the HPLC analysis of this compound reaction mixtures. The detailed experimental protocol, data presentation format, and workflow diagrams are intended to assist researchers, scientists, and drug development professionals in implementing a robust analytical method for monitoring this important chemical transformation. The adaptability of this method allows for its application in various stages of process development, from initial reaction screening to final product quality control.

References

Application Notes and Protocols for the Safe Handling and Disposal of N-(2-chloroethyl)-4-nitroaniline Waste

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidelines are based on safety data for structurally similar compounds, including 2-chloro-4-nitroaniline and 4-chloro-2-nitroaniline, due to the absence of specific safety data for N-(2-chloroethyl)-4-nitroaniline. This compound should be handled with extreme caution as its toxicological properties have not been fully investigated.[1][2]

Hazard Identification and Classification

This compound is presumed to be a hazardous substance based on the profiles of analogous compounds. It is likely toxic if swallowed, in contact with skin, or if inhaled.[3][4] Prolonged or repeated exposure may cause damage to organs.[3][4] The compound is also expected to be harmful or toxic to aquatic life with long-lasting effects.[1][3][5]

Primary Hazards:

  • Acute Toxicity: Fatal or toxic if swallowed, inhaled, or in contact with skin.[3][4]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[3][4]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1][5]

  • Combustibility: May form combustible dust concentrations in the air.[1]

Chemical and Physical Properties

The following table summarizes the properties of structurally related compounds. These values should be considered as estimates for this compound.

PropertyValue (Compound)Source
Molecular Formula C₈H₉ClN₂O₂[6][7]
Molecular Weight 200.62 g/mol [6][7]
Appearance Solid (presumed)N/A
Flash Point 205 °C / 401 °F (2-Chloro-4-nitroaniline)[1]
Autoignition Temperature 522 °C / 971.6 °F (2-Chloro-4-nitroaniline)[1]
Water Solubility 0.5 g/l at 20 °C (2-chloro-4-nitroaniline)[5]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[1][2][1][2]
Hazardous Decomposition Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride gas.[1][2][1][2]

Experimental Protocols

Protocol for Safe Handling and Use

This protocol outlines the essential steps for handling this compound in a laboratory setting to minimize exposure.

3.1.1 Personal Protective Equipment (PPE)

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use chemical safety goggles and/or a face shield that meets OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1][2]

  • Skin and Body Protection: Wear a lab coat, and consider an impervious full-body suit for large-scale operations.[8]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of inhalation, especially when handling the powdered form.[1][2] Work should be conducted in a chemical fume hood.[3]

3.1.2 Handling Procedure

  • Preparation: Ensure the chemical fume hood is operational. Cordon off the work area and ensure all necessary PPE is worn correctly.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to control dust and vapors.[3] Minimize the generation of dust.[1]

  • Solution Preparation: Add the solid compound to the solvent slowly. Avoid splashing.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[3][5] Decontaminate all work surfaces and equipment.

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[3][9] The storage area should be locked or accessible only to authorized personnel.[3]

Protocol for Emergency Procedures

Immediate and appropriate response is critical in case of accidental exposure or release.

3.2.1 First Aid Measures

  • If Swallowed: Rinse mouth with water. Immediately call a POISON CENTER or doctor.[1][3][5] Do not induce vomiting.[9]

  • If on Skin: Immediately take off all contaminated clothing.[3] Wash the affected area with plenty of soap and water.[1] Call a physician immediately.[3]

  • If Inhaled: Move the person to fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration and call for immediate medical attention.[1][3]

  • If in Eyes: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Contact an ophthalmologist.[3]

3.2.2 Spill Response Protocol

  • Evacuate: Immediately evacuate the area of the spill.[3]

  • Ventilate: Ensure the area is well-ventilated, but avoid generating airborne dust.

  • Containment: Prevent the substance from entering drains or waterways.[3] Cover drains if necessary.[3]

  • Cleanup (Small Spill):

    • Wear full PPE, including respiratory protection.

    • Gently sweep or shovel the spilled solid into a suitable, labeled container for disposal.[1][2] Avoid creating dust.[1][3]

    • Use absorbent paper for any liquid component of the spill and seal it in a vapor-tight plastic bag for disposal.[8]

  • Cleanup (Large Spill):

    • Isolate the spill area for at least 25 meters (75 feet) for solids.[8][10]

    • Contact environmental health and safety personnel. Do not attempt cleanup without specialized training and equipment.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) followed by a strong soap and water solution.[8]

Waste Disposal Protocol

Waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste material (including contaminated PPE, absorbent materials, and empty containers) in designated, clearly labeled, and sealed hazardous waste containers.

    • Do not mix this waste with other waste streams.[3]

  • Container Labeling: Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Waste: Store waste containers in a secure, designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal:

    • Dispose of the contents and container to an approved waste disposal plant.[2][3][5]

    • All disposal activities must be in accordance with local, regional, and national regulations.[3][5] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous.[1]

Workflow and Logic Diagrams

The following diagrams illustrate the key decision-making processes for handling this chemical.

G cluster_prep Preparation & Handling cluster_disposal Waste & Disposal start Start: Handling Task ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh/Transfer Chemical (Minimize Dust) fume_hood->weigh cleanup Decontaminate Workspace & Wash Hands weigh->cleanup waste Generate Waste (Contaminated PPE, etc.) weigh->waste end_op Operation Complete cleanup->end_op collect Segregate into Labeled Hazardous Waste Container waste->collect store Store in Secure Waste Accumulation Area collect->store dispose Arrange for Disposal via Approved Waste Plant store->dispose

Caption: General workflow for handling and disposal of this compound.

G spill Spill Occurs! assess Assess Spill Size & Immediate Risk spill->assess evacuate Evacuate Immediate Area Alert Others spill->evacuate small_spill Small Spill? assess->small_spill ppe Don Full PPE (incl. Respirator) small_spill->ppe Yes large_spill Large Spill / Uncontrolled small_spill->large_spill No contain Contain Spill (Prevent Spread to Drains) ppe->contain cleanup_small Clean up with appropriate kit (Sweep/absorb into waste container) contain->cleanup_small decon Decontaminate Area cleanup_small->decon complete Spill Response Complete decon->complete call_ehs Call Emergency / EHS Evacuate Building Section large_spill->call_ehs isolate Isolate Area Await Professional Response call_ehs->isolate

Caption: Decision workflow for responding to a chemical spill.

References

The Use of N-(2-chloroethyl)-4-nitroaniline in the Preparation of Corrosion Inhibitors: A Theoretical Approach and Methodological Proposal

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Published Data and a Proposed Synthetic Avenue

Extensive literature reviews have revealed a notable absence of published research or patents detailing the direct use of N-(2-chloroethyl)-4-nitroaniline as a precursor for the synthesis of corrosion inhibitors. While derivatives of 4-nitroaniline, particularly Schiff bases, have been explored for their anti-corrosive properties, the specific application of this compound in this context remains undocumented.

This document, therefore, presents a theoretical framework for the potential application of this compound in the development of novel corrosion inhibitors. The proposed methodologies are based on established principles of organic synthesis and standard corrosion evaluation techniques. The information provided herein is intended for research and development purposes and should be considered hypothetical until experimentally validated.

Proposed Synthesis of a Novel Triazole-based Corrosion Inhibitor

A plausible synthetic route to a potential corrosion inhibitor involves the conversion of this compound to a triazole derivative. Triazole compounds are well-documented as effective corrosion inhibitors due to the presence of multiple nitrogen atoms and a planar structure, which facilitate strong adsorption onto metal surfaces.

The proposed two-step synthesis is as follows:

  • Synthesis of N-(2-azidoethyl)-4-nitroaniline: The chloro group in this compound can be substituted with an azide group by reacting it with sodium azide. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF).

  • Cycloaddition to form a Triazole Derivative: The resulting N-(2-azidoethyl)-4-nitroaniline can then undergo a [3+2] cycloaddition reaction with a suitable alkyne, such as propargyl alcohol, to form a 1,2,3-triazole ring. This "click chemistry" reaction is often catalyzed by copper(I) salts. The resulting molecule, 1-(4-nitrophenyl)-4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethan-1-amine, is hypothesized to possess corrosion-inhibiting properties.

Experimental Protocols

The following are hypothetical, yet detailed, experimental protocols for the proposed synthesis and evaluation of the novel corrosion inhibitor.

Synthesis Protocol

Step 1: Synthesis of N-(2-azidoethyl)-4-nitroaniline

  • To a solution of this compound (1.0 eq) in anhydrous DMF (10 mL/g of substrate), add sodium azide (1.5 eq).

  • Stir the reaction mixture at 60 °C for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 2: Synthesis of 1-(4-nitrophenyl)-4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethan-1-amine

  • Dissolve N-(2-azidoethyl)-4-nitroaniline (1.0 eq) and propargyl alcohol (1.2 eq) in a 1:1 mixture of tert-butanol and water (10 mL/g of azide).

  • To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with saturated aqueous ammonium chloride solution (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization from ethanol.

Corrosion Inhibition Evaluation Protocol

Materials and Equipment:

  • Working Electrode: Mild steel coupons (e.g., N80 steel) with a surface area of 1 cm².

  • Reference Electrode: Saturated Calomel Electrode (SCE).

  • Counter Electrode: Platinum wire or graphite rod.

  • Corrosive Medium: 1 M Hydrochloric Acid (HCl).

  • Potentiostat/Galvanostat for electrochemical measurements.

Procedure:

  • Preparation of Test Solutions: Prepare a 1 M HCl solution. Prepare stock solutions of the synthesized inhibitor in 1 M HCl at various concentrations (e.g., 50, 100, 200, 500 ppm).

  • Weight Loss Measurements:

    • Pre-weigh polished and cleaned mild steel coupons.

    • Immerse the coupons in the test solutions (1 M HCl with and without different concentrations of the inhibitor) for a specified period (e.g., 6 hours) at a constant temperature (e.g., 25 °C).

    • After immersion, remove the coupons, clean them according to standard procedures (e.g., ASTM G1-03), dry, and re-weigh.

    • Calculate the corrosion rate (CR) and inhibition efficiency (IE%).

  • Electrochemical Measurements:

    • Assemble the three-electrode cell with the mild steel coupon as the working electrode, SCE as the reference electrode, and platinum as the counter electrode.

    • Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

    • Potentiodynamic Polarization: Scan the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s. Determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes.

    • Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range of 100 kHz to 10 mHz at the OCP. Obtain Nyquist and Bode plots to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

Data Presentation

The quantitative data obtained from the corrosion inhibition studies should be summarized in tables for clear comparison.

Table 1: Hypothetical Weight Loss Data

Inhibitor Concentration (ppm)Weight Loss (mg)Corrosion Rate (mm/y)Inhibition Efficiency (%)
0 (Blank)XY-
50X1Y1IE1
100X2Y2IE2
200X3Y3IE3
500X4Y4IE4

Table 2: Hypothetical Potentiodynamic Polarization Data

Inhibitor Concentration (ppm)Ecorr (mV vs. SCE)icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
0 (Blank)-ABCD-
50-A1B1C1D1IE1
100-A2B2C2D2IE2
200-A3B3C3D3IE3
500-A4B4C4D4IE4

Table 3: Hypothetical Electrochemical Impedance Spectroscopy Data

Inhibitor Concentration (ppm)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)ZW-
50Z1W1IE1
100Z2W2IE2
200Z3W3IE3
500Z4W4IE4

Visualizations

The following diagrams illustrate the proposed synthetic pathway and experimental workflow.

Synthesis_Pathway A This compound B N-(2-azidoethyl)-4-nitroaniline A->B NaN3, DMF, 60 °C C 1-(4-nitrophenyl)-4-(hydroxymethyl)- 1H-1,2,3-triazol-1-yl)ethan-1-amine (Proposed Inhibitor) B->C Propargyl alcohol, CuSO4·5H2O, Na-Ascorbate, t-BuOH/H2O Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Corrosion Inhibition Evaluation cluster_analysis Data Analysis S1 Synthesize Inhibitor S2 Purify and Characterize S1->S2 E1 Prepare Test Solutions (1 M HCl +/- Inhibitor) S2->E1 E2 Weight Loss Measurement E1->E2 E3 Electrochemical Measurements (PDP & EIS) E1->E3 D1 Calculate Corrosion Rate & Inhibition Efficiency E2->D1 E4 Surface Analysis (SEM/EDX) E3->E4 D2 Determine Electrochemical Parameters E3->D2 D3 Analyze Surface Morphology & Adsorption Mechanism E4->D3 Inhibition_Mechanism Metal Metal Surface (e.g., Mild Steel) Film Protective Adsorbed Film Inhibitor Proposed Triazole Inhibitor Inhibitor->Metal Adsorption via N-atoms & π-electrons Corrosive Corrosive Species (H+, Cl-) Corrosive->Metal Corrosion Attack Film->Corrosive Blocks Attack

Application Notes and Protocols for N-(2-chloroethyl)-4-nitroaniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-(2-chloroethyl)-4-nitroaniline is a versatile bifunctional organic compound containing a nucleophilic secondary amine, a reactive alkyl chloride, and an electron-deficient nitroaromatic ring. These features make it a valuable reagent and intermediate in various organic syntheses, particularly in the preparation of dyes, pharmaceuticals, and other specialty chemicals. This document provides an overview of its applications and detailed protocols based on established chemical principles for related compounds.

Synthesis of this compound

Step 1: Synthesis of N-(2-hydroxyethyl)-4-nitroaniline

This step involves the reaction of 4-nitroaniline with 2-chloroethanol. The amine acts as a nucleophile, displacing the chloride from 2-chloroethanol.

Reaction Scheme:

Experimental Protocol:

  • To a stirred suspension of 4-nitroaniline (1.0 eq.) in a suitable solvent such as water or a high-boiling point alcohol (e.g., isopropanol), add a base (e.g., sodium bicarbonate, 1.2 eq.) to neutralize the HCl formed during the reaction.

  • Add 2-chloroethanol (1.1 eq.) to the mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-(2-hydroxyethyl)-4-nitroaniline.

Step 2: Chlorination of N-(2-hydroxyethyl)-4-nitroaniline

The hydroxyl group of N-(2-hydroxyethyl)-4-nitroaniline can be converted to a chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Reaction Scheme:

Experimental Protocol:

  • Dissolve N-(2-hydroxyethyl)-4-nitroaniline (1.0 eq.) in a dry, inert solvent such as dichloromethane (DCM) or chloroform under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add thionyl chloride (1.2 eq.) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

  • Carefully quench the reaction by pouring it into ice-cold water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Proposed Synthesis Workflow

G cluster_synthesis Synthesis of this compound A 4-Nitroaniline C N-(2-hydroxyethyl)-4-nitroaniline A->C Hydroxyethylation B 2-Chloroethanol B->C E This compound C->E Chlorination D Thionyl Chloride (SOCl₂) D->E

Caption: Proposed two-step synthesis of this compound.

Applications in Organic Synthesis

This compound serves as a valuable intermediate for the synthesis of more complex molecules, primarily in the dye and pharmaceutical industries.

Intermediate in Dye Synthesis

Nitroanilines are classical precursors for azo dyes. The amino group can be diazotized and coupled with various aromatic compounds to produce a wide range of colors. The N-(2-chloroethyl) group can be used to modify the properties of the dye or to introduce a reactive site for further functionalization, for example, to create reactive dyes that form covalent bonds with fabrics.

Generalized Reaction Scheme for Azo Dye Synthesis:

  • Diazotization: The primary amino group of a precursor aniline is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).

  • Coupling: The diazonium salt is then reacted with a coupling component (an electron-rich aromatic compound like a phenol or another aniline) to form the azo dye.

While no specific dyes synthesized directly from this compound are documented in the searched literature, its structural similarity to other dye precursors suggests its utility in this area. The chloroethyl group could be used to synthesize cationic dyes by quaternization with a tertiary amine.

Logical Workflow for Cationic Dye Synthesis

G cluster_dye Application in Cationic Dye Synthesis A This compound C Quaternary Ammonium Salt Intermediate A->C Quaternization B Tertiary Amine (e.g., Pyridine) B->C D Reduction of Nitro Group C->D E Amino Intermediate D->E F Diazotization E->F G Diazonium Salt F->G I Cationic Azo Dye G->I Azo Coupling H Coupling Component H->I

Caption: Potential pathway for the synthesis of cationic azo dyes.

Precursor in Pharmaceutical Synthesis

The N-(2-chloroethyl)aniline scaffold is a key component of nitrogen mustards, a class of alkylating agents used in chemotherapy. The chloroethyl group can undergo intramolecular cyclization to form a highly reactive aziridinium ion, which can then alkylate nucleophilic sites on DNA, leading to cytotoxicity in rapidly dividing cancer cells.

The presence of the nitro group in this compound offers a handle for further chemical modifications. For instance, the nitro group can be reduced to an amine, which can then be functionalized to introduce other desired moieties or to modulate the electronic properties and reactivity of the molecule.

G

Application Notes and Protocols for the Characterization of N-(2-chloroethyl)-4-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques for the characterization of N-(2-chloroethyl)-4-nitroaniline. The protocols described are based on established methods for structurally similar compounds, including 2-chloro-4-nitroaniline and other N-substituted nitroanilines, and may require optimization for the specific target compound.

Introduction

This compound is a substituted aromatic amine of interest in synthetic chemistry and potentially in drug development. Accurate and precise analytical characterization is crucial for quality control, stability testing, and metabolic studies. This document outlines protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Safety Precautions

This compound and its structural analogs are potentially hazardous. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All procedures should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for 2-chloro-4-nitroaniline for detailed safety information.

Analytical Techniques and Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a versatile technique for assessing the purity of this compound and for quantifying its presence in various matrices. A reversed-phase method is generally suitable for this type of compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. For example, a starting condition of 60:40 (v/v) acetonitrile:water can be used. For mass spectrometry compatibility, replace any non-volatile acids with formic acid[1].

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the chromophores present (nitro and aniline groups), a wavelength in the range of 254-380 nm should be suitable.

  • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a suitable solvent such as acetonitrile or methanol to a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation:

ParameterValueReference Compound
Column C18 (4.6 x 250 mm, 5 µm)2-chloro-4-nitroaniline
Mobile Phase Acetonitrile:Water (60:40, v/v)2-chloro-4-nitroaniline[1]
Flow Rate 1.0 mL/min2-chloro-4-nitroaniline[1]
Detection UV at 254 nmGeneral
Expected Retention Time 5-10 min (estimated)N/A
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the identification of this compound and for the characterization of volatile impurities. The mass spectrum provides a molecular fingerprint that can confirm the structure of the compound.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

Data Presentation:

ParameterValueReference Compound
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)General for anilines
Injector Temperature 250 °CGeneral for anilines
Oven Program 100°C (2 min) to 280°C at 15°C/minGeneral for anilines
Ionization EI, 70 eVGeneral
Expected Molecular Ion (M+) m/z 216/218 (due to Cl isotope)N/A
Key Fragmentation Ions Expected loss of chloroethyl groupN/A
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol:

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Expected signals: Aromatic protons in the range of 6.5-8.5 ppm, and aliphatic protons of the chloroethyl group in the range of 3.5-4.5 ppm.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected signals: Aromatic carbons in the range of 110-150 ppm and aliphatic carbons in the range of 40-60 ppm.

Data Presentation:

NucleusExpected Chemical Shift Range (ppm)Multiplicity (¹H NMR)Reference Compound
¹H (Aromatic) 6.5 - 8.5Doublets, Doublet of Doublets2-chloro-4-nitroaniline
¹H (CH₂-N) ~3.7TripletN,N-bis(2-chloroethyl)aniline
¹H (CH₂-Cl) ~3.8TripletN,N-bis(2-chloroethyl)aniline
¹³C (Aromatic) 110 - 150-2-chloro-4-nitroaniline
¹³C (C-N) ~50-N,N-bis(2-chloroethyl)aniline
¹³C (C-Cl) ~40-N,N-bis(2-chloroethyl)aniline

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the characterization of a newly synthesized batch of this compound.

G cluster_0 Sample Handling and Preparation cluster_1 Analytical Characterization cluster_2 Data Analysis and Reporting SampleReceipt Sample Receipt SamplePrep Sample Preparation (Dissolution & Dilution) SampleReceipt->SamplePrep HPLC HPLC Analysis (Purity) SamplePrep->HPLC GCMS GC-MS Analysis (Identification) SamplePrep->GCMS NMR NMR Spectroscopy (Structure Confirmation) SamplePrep->NMR DataAnalysis Data Analysis HPLC->DataAnalysis GCMS->DataAnalysis NMR->DataAnalysis Report Final Report Generation DataAnalysis->Report

Figure 1: Experimental workflow for the characterization of this compound.
Potential Metabolic Pathway

The metabolic fate of this compound is important for understanding its potential biological activity and toxicity. Based on the metabolism of the parent compound, 2-chloro-4-nitroaniline, a plausible metabolic pathway is proposed. The metabolism of 2-chloro-4-nitroaniline is reported to proceed via oxidative hydroxylation[2].

G cluster_0 Metabolic Transformation Parent This compound Metabolite1 Hydroxylated Intermediate Parent->Metabolite1 Oxidative Dehalogenation/Hydroxylation Metabolite2 Further Oxidation Products Metabolite1->Metabolite2 Dioxygenase Activity

Figure 2: Proposed metabolic pathway for this compound.

References

Troubleshooting & Optimization

Optimizing the yield and purity of N-(2-chloroethyl)-4-nitroaniline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-chloroethyl)-4-nitroaniline. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic procedure.

Troubleshooting and FAQs

Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I improve the yield?

Answer: A low yield of this compound can stem from several factors. Firstly, 4-nitroaniline is a relatively weak nucleophile due to the electron-withdrawing nature of the nitro group. This can lead to a slow or incomplete reaction. To address this, consider the following:

  • Reaction Time and Temperature: The reaction may require extended heating to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A moderate increase in temperature may also enhance the reaction rate, but be cautious as excessively high temperatures can lead to side product formation.

  • Choice of Base: The presence of a suitable base is often crucial to deprotonate the aniline nitrogen, thereby increasing its nucleophilicity. If you are not using a base, or if you are using a weak base, consider switching to a stronger, non-nucleophilic base such as potassium carbonate or triethylamine.

  • Solvent: The choice of solvent can significantly impact the reaction. A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile can be effective for this type of N-alkylation.

  • Purity of Starting Materials: Ensure that your 4-nitroaniline and 2-chloroethylating agent (e.g., 2-chloroethanol or 1-bromo-2-chloroethane) are pure and dry. Impurities can interfere with the reaction.

Product Purity Issues

Question: My final product is impure. How can I identify the impurities and purify the product effectively?

Answer: The most common impurities in the synthesis of this compound are unreacted 4-nitroaniline and the dialkylated side product, N,N-bis(2-chloroethyl)-4-nitroaniline.

  • Identification of Impurities: These impurities can typically be identified using TLC, where the starting material (4-nitroaniline) will have a different Rf value than the mono- and di-substituted products. Further characterization by NMR and Mass Spectrometry can confirm their identities.

  • Purification Strategies:

    • Acid-Base Extraction: Unreacted 4-nitroaniline can be removed by washing the crude product (dissolved in an organic solvent like dichloromethane or ethyl acetate) with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will remain in the organic layer, while the more basic 4-nitroaniline will be protonated and move to the aqueous layer.

    • Column Chromatography: This is a highly effective method for separating the desired mono-alkylated product from both the starting material and the di-alkylated side product. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can provide good separation.

    • Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent can be used to improve its purity.

Formation of N,N-bis(2-chloroethyl)-4-nitroaniline

Question: I am observing a significant amount of the di-alkylated side product, N,N-bis(2-chloroethyl)-4-nitroaniline. How can I minimize its formation?

Answer: The formation of the dialkylated product is a common issue in the N-alkylation of primary anilines. To favor the formation of the mono-alkylated product, consider the following strategies:

  • Stoichiometry of Reactants: Use a molar excess of 4-nitroaniline relative to the 2-chloroethylating agent. This will increase the probability of the alkylating agent reacting with the more abundant starting material rather than the mono-alkylated product. A 2:1 to 3:1 molar ratio of 4-nitroaniline to the alkylating agent is a good starting point.

  • Slow Addition of Alkylating Agent: Adding the 2-chloroethylating agent slowly to the reaction mixture containing 4-nitroaniline can help to maintain a low concentration of the alkylating agent, thus disfavoring the second alkylation step.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes provide better selectivity for mono-alkylation, although this may require a longer reaction time.

Quantitative Data for Optimization

The following table outlines key reaction parameters and their potential impact on the yield and purity of this compound. This information can be used as a starting point for optimizing the reaction conditions.

ParameterCondition ACondition BCondition CExpected Outcome
Molar Ratio (4-nitroaniline : alkylating agent) 1 : 1.21.5 : 12 : 1Increasing the excess of 4-nitroaniline should decrease the formation of the di-alkylated product, improving the purity of the desired product.
Base NoneTriethylamine (1.2 eq)K₂CO₃ (1.5 eq)The use of a base is expected to increase the reaction rate and overall yield. K₂CO₃ is a stronger base and may be more effective.
Temperature Room Temperature50 °C80 °CHigher temperatures will likely increase the reaction rate but may also increase the formation of the di-alkylated side product.
Reaction Time 4 hours12 hours24 hoursLonger reaction times may be necessary for complete conversion, especially at lower temperatures. Monitor by TLC.

Experimental Protocol

This protocol is a general guideline for the synthesis of this compound. Optimization may be required based on the specific 2-chloroethylating agent used and the desired scale of the reaction. A similar synthesis for a related compound has been reported to achieve a high yield.[1]

Materials:

  • 4-Nitroaniline

  • 2-Chloroethanol (or other suitable 2-chloroethylating agent)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Equipment for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-nitroaniline (1.0 equivalent), potassium carbonate (1.5 equivalents), and DMF.

  • Addition of Alkylating Agent: While stirring the mixture, add 2-chloroethanol (1.1 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with 1M HCl (2 x volumes) to remove unreacted 4-nitroaniline.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired product from any remaining starting material and the di-alkylated side product.

Process Visualization

The following diagram illustrates the synthetic workflow, including the primary reaction, the main side reaction, and the purification process.

Synthesis_Workflow Start Starting Materials: 4-Nitroaniline 2-Chloroethanol K₂CO₃ in DMF Reaction N-Alkylation Reaction (Heat and Stir) Start->Reaction Crude Crude Product Mixture Reaction->Crude SideProduct N,N-bis(2-chloroethyl)-4-nitroaniline (Side Product) Reaction->SideProduct Undesired Second Alkylation Extraction Aqueous Workup (EtOAc/H₂O, HCl wash) Crude->Extraction Purification Column Chromatography Extraction->Purification Product Pure this compound Purification->Product Waste Removed Impurities: Unreacted 4-Nitroaniline Di-alkylated Product Purification->Waste

Caption: Synthetic workflow for this compound.

References

Common side products in the synthesis of N-(2-chloroethyl)-4-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-chloroethyl)-4-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

The most frequently encountered side products in the synthesis of this compound are:

  • N,N-bis(2-chloroethyl)-4-nitroaniline: This di-alkylation product arises from the reaction of 4-nitroaniline with two equivalents of the alkylating agent.

  • 4-nitroaniline: The presence of the starting material indicates an incomplete reaction.

  • N-(2-hydroxyethyl)-4-nitroaniline: This impurity is common when the synthesis involves the N-alkylation of 4-nitroaniline with 2-chloroethanol or ethylene oxide followed by a chlorination step, and the chlorination is incomplete.

Q2: How can I minimize the formation of the di-alkylation side product, N,N-bis(2-chloroethyl)-4-nitroaniline?

To reduce the formation of the di-alkylation product, consider the following strategies:

  • Control of Stoichiometry: Use a molar excess of 4-nitroaniline relative to the alkylating agent (e.g., 2-chloroethanol or 1-bromo-2-chloroethane).

  • Slow Addition of Alkylating Agent: Add the alkylating agent dropwise to the reaction mixture containing 4-nitroaniline. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for mono-alkylation.

Q3: What is the best method to remove unreacted 4-nitroaniline from the final product?

Unreacted 4-nitroaniline can typically be removed by:

  • Recrystallization: this compound and 4-nitroaniline have different solubility profiles. Recrystallization from a suitable solvent system (e.g., ethanol/water) can effectively separate the product from the starting material.

  • Column Chromatography: Silica gel chromatography is a highly effective method for separating the product from both unreacted starting material and other side products.

Q4: My final product contains N-(2-hydroxyethyl)-4-nitroaniline. What went wrong?

The presence of N-(2-hydroxyethyl)-4-nitroaniline indicates incomplete chlorination of the intermediate alcohol. To address this:

  • Increase the amount of chlorinating agent: Ensure a sufficient molar excess of the chlorinating agent (e.g., thionyl chloride or phosphorus oxychloride) is used.

  • Extend the reaction time or increase the temperature: Allow the chlorination reaction to proceed for a longer duration or at a slightly elevated temperature to ensure complete conversion.

  • Use a different chlorinating agent: If issues persist, consider using a more reactive chlorinating agent.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction.- Increase reaction time and/or temperature.- Ensure proper mixing.- Check the purity of starting materials.
Formation of multiple side products.- Optimize stoichiometry and reaction conditions to favor mono-alkylation (see FAQ Q2).- Purify the intermediate N-(2-hydroxyethyl)-4-nitroaniline before chlorination.
Presence of a significant amount of N,N-bis(2-chloroethyl)-4-nitroaniline Molar ratio of alkylating agent to 4-nitroaniline is too high.- Use an excess of 4-nitroaniline.- Add the alkylating agent slowly to the reaction mixture.
High reaction temperature.- Perform the alkylation step at a lower temperature.
Final product is contaminated with 4-nitroaniline Incomplete alkylation.- Increase the reaction time or temperature for the alkylation step.- Ensure the base used for the alkylation is sufficiently strong and present in adequate amounts.
Detection of N-(2-hydroxyethyl)-4-nitroaniline in the product Incomplete chlorination of the hydroxyethyl intermediate.- Increase the amount of chlorinating agent.- Extend the reaction time or gently heat the reaction mixture during chlorination.
Product is a dark, oily substance instead of a solid Presence of multiple impurities and potential polymerization.- Purify the crude product using column chromatography.- If using ethylene oxide, ensure it is freshly distilled and free of peroxides to prevent polymerization.

Summary of Potential Side Products

Side Product Chemical Formula Molecular Weight ( g/mol ) Reason for Formation
N,N-bis(2-chloroethyl)-4-nitroanilineC₁₀H₁₂Cl₂N₂O₂263.12Di-alkylation of 4-nitroaniline.
4-nitroanilineC₆H₆N₂O₂138.12Incomplete reaction of starting material.
N-(2-hydroxyethyl)-4-nitroanilineC₈H₁₀N₂O₃182.18Incomplete chlorination of the intermediate.

Experimental Workflow and Side Product Formation

The following diagram illustrates a common synthetic route to this compound and the points at which major side products can form.

Synthesis_Workflow A 4-nitroaniline B Alkylation (e.g., with 2-chloroethanol) A->B C N-(2-hydroxyethyl)-4-nitroaniline (Intermediate) B->C SP1 N,N-bis(2-hydroxyethyl)-4-nitroaniline (Di-alkylation) B->SP1 Side Reaction SP2 Unreacted 4-nitroaniline B->SP2 Incomplete Reaction D Chlorination (e.g., with SOCl₂) C->D E This compound (Product) D->E SP3 N,N-bis(2-chloroethyl)-4-nitroaniline D->SP3 From SP1 SP4 Unreacted N-(2-hydroxyethyl)-4-nitroaniline D->SP4 Incomplete Reaction SP1->D

Caption: Synthetic pathway and formation of common side products.

Troubleshooting guide for N-(2-chloroethyl)-4-nitroaniline synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for the synthesis of N-(2-chloroethyl)-4-nitroaniline. The recommended synthetic route is a two-step process to ensure higher purity and yield of the final product. This involves the initial synthesis of N-(2-hydroxyethyl)-4-nitroaniline, followed by its chlorination.

Troubleshooting Guides

Step 1: Synthesis of N-(2-hydroxyethyl)-4-nitroaniline

Q1: My reaction is very slow or does not seem to be proceeding. What could be the issue?

A1: Several factors could contribute to a slow or stalled reaction:

  • Insufficient Temperature: The reaction between 4-nitroaniline and 2-chloroethanol typically requires elevated temperatures to proceed at a reasonable rate. Ensure your reaction temperature is maintained according to the protocol.

  • Poor Solubility of 4-nitroaniline: 4-nitroaniline has limited solubility in many solvents. Ensure you are using an appropriate solvent, such as an ionic liquid or a high-boiling point polar aprotic solvent, to facilitate the reaction.

  • Inactive Catalyst: If using a catalyst, ensure it has not degraded and is present in the correct amount.

Q2: I am observing a significant amount of starting material (4-nitroaniline) in my crude product. How can I improve the conversion?

A2: To drive the reaction towards completion, consider the following:

  • Increase Reaction Time: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Increase Temperature: Gradually increase the reaction temperature, but be cautious of potential side reactions at excessively high temperatures.

  • Excess Reagent: Using a slight excess of 2-chloroethanol can help to push the equilibrium towards the product.

Q3: My main impurity is the di-substituted product, N,N-bis(2-hydroxyethyl)-4-nitroaniline. How can I minimize its formation?

A3: The formation of the di-substituted product is a common issue due to the increased nucleophilicity of the mono-substituted product. To minimize this:

  • Stoichiometry Control: Use a molar excess of 4-nitroaniline relative to 2-chloroethanol. This will favor the mono-alkylation.

  • Slow Addition: Add the 2-chloroethanol slowly to the reaction mixture to maintain a low concentration of the alkylating agent, which can help to reduce the rate of the second alkylation.

ParameterTo Increase Mono-alkylationTo Decrease Di-alkylation
Molar Ratio (4-nitroaniline : 2-chloroethanol) 1 : 1.2> 1.5 : 1
Reaction Temperature 80-100 °C60-80 °C
Addition of 2-chloroethanol All at onceDropwise over several hours

Q4: I am having difficulty purifying the N-(2-hydroxyethyl)-4-nitroaniline from the reaction mixture. What are the recommended purification methods?

A4:

  • Recrystallization: This is often the most effective method for purifying the solid product. Suitable solvents include ethanol, water, or a mixture of the two.

  • Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexane.

Step 2: Synthesis of this compound from N-(2-hydroxyethyl)-4-nitroaniline

Q1: The yield of my chlorination reaction is low. What are the possible reasons?

A1: Low yields in the chlorination step can be due to:

  • Incomplete Reaction: Ensure that the chlorinating agent (e.g., thionyl chloride) is added in a sufficient molar excess to drive the reaction to completion. The reaction progress can be monitored by TLC.

  • Degradation of Product: The product can be sensitive to high temperatures. Maintain the recommended temperature throughout the reaction and workup.

  • Loss during Workup: The product may be lost during the aqueous workup if not extracted efficiently. Use an appropriate organic solvent for extraction and perform multiple extractions.

Q2: I am observing charring or a dark coloration of the reaction mixture. What is causing this?

A2: This is often a sign of decomposition, which can be caused by:

  • Excessively High Temperature: The reaction with thionyl chloride is exothermic. The temperature should be carefully controlled, often by cooling the reaction vessel in an ice bath during the addition of thionyl chloride.

  • Presence of Impurities: Impurities in the starting material, N-(2-hydroxyethyl)-4-nitroaniline, can sometimes lead to side reactions and decomposition. Ensure the starting material is of high purity.

Q3: How do I quench the excess thionyl chloride safely?

A3: Excess thionyl chloride is typically quenched by carefully and slowly pouring the reaction mixture onto crushed ice or into ice-cold water. This should be done in a well-ventilated fume hood as it will generate HCl and SO2 gases.

ParameterRecommended Condition
Molar Ratio (N-(2-hydroxyethyl)-4-nitroaniline : Thionyl Chloride) 1 : 1.5 - 2.0
Reaction Temperature 0-5 °C (during addition), then room temperature or gentle heating
Reaction Time 1-3 hours (monitor by TLC)

Frequently Asked Questions (FAQs)

Q: What is the overall expected yield for the two-step synthesis of this compound?

A: The yield for each step can vary, but typically, the hydroxyethylation step can proceed with yields of 70-85%, and the chlorination step can have yields in the range of 80-90%. The overall yield for the two-step process would therefore be in the range of 56-77%.

Q: What are the main safety precautions to consider during this synthesis?

A:

  • 4-nitroaniline: Is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • 2-chloroethanol: Is toxic and readily absorbed through the skin. Handle with extreme care in a fume hood.

  • Thionyl chloride: Is corrosive and reacts violently with water. It releases toxic gases (HCl and SO2). All work with thionyl chloride must be performed in a well-ventilated fume hood.

Q: Can I perform a one-step synthesis from 4-nitroaniline and 1-bromo-2-chloroethane?

A: While theoretically possible, a one-step synthesis is likely to be problematic. The primary amine of 4-nitroaniline is not highly nucleophilic, and forcing conditions may be required, which can lead to a mixture of products, including the di-alkylated product and other side reactions. The two-step process via the hydroxyethyl intermediate generally provides better control and a cleaner product.

Experimental Protocols

Step 1: Synthesis of N-(2-hydroxyethyl)-4-nitroaniline
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitroaniline (1.0 eq) and a suitable solvent (e.g., an ionic liquid like [BMIM]HSO4 or a high-boiling point solvent).

  • Add 2-chloroethanol (1.2 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If an ionic liquid is used, extract the product with an organic solvent like ethyl acetate. If a conventional solvent is used, it may be removed under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water).

Step 2: Synthesis of this compound
  • In a fume hood, add N-(2-hydroxyethyl)-4-nitroaniline (1.0 eq) to a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the flask in an ice bath.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the flask, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization if necessary.

Visualizations

Reaction_Pathway cluster_step1 Step 1: Hydroxyethylation cluster_step2 Step 2: Chlorination 4-nitroaniline 4-nitroaniline N-(2-hydroxyethyl)-4-nitroaniline N-(2-hydroxyethyl)-4-nitroaniline 4-nitroaniline->N-(2-hydroxyethyl)-4-nitroaniline + 2-chloroethanol 2-chloroethanol 2-chloroethanol This compound This compound N-(2-hydroxyethyl)-4-nitroaniline->this compound + SOCl2 Thionyl_Chloride Thionyl Chloride (SOCl2)

Caption: Two-step synthesis pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Hydroxyethylation cluster_step2 Step 2: Chlorination A Mix 4-nitroaniline and 2-chloroethanol in solvent B Heat and stir for 6-12h A->B C Cool and extract product B->C D Purify by recrystallization C->D E Dissolve N-(2-hydroxyethyl)-4-nitroaniline D->E Proceed with pure intermediate F Add Thionyl Chloride at 0-5°C E->F G Stir at room temperature F->G H Quench with ice-water G->H I Extract and purify H->I

Caption: Experimental workflow for the synthesis.

Troubleshooting_Guide Start Low Yield or Incomplete Reaction? Check_Temp Is Temperature Adequate? Start->Check_Temp Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Time Is Reaction Time Sufficient? Check_Temp->Check_Time Yes Increase_Time Increase Reaction Time Check_Time->Increase_Time No Di_Alkylation High Di-alkylation? Check_Time->Di_Alkylation Yes Adjust_Ratio Use Excess Aniline Di_Alkylation->Adjust_Ratio Yes Purification_Issue Purification Difficulty? Di_Alkylation->Purification_Issue No Slow_Addition Slowly Add Alkylating Agent Adjust_Ratio->Slow_Addition Recrystallize Recrystallize Purification_Issue->Recrystallize Yes Column_Chrom Column Chromatography Recrystallize->Column_Chrom

Caption: Troubleshooting decision tree for the synthesis.

Improving the reaction conditions for the synthesis of N-(2-chloroethyl)-4-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(2-chloroethyl)-4-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and direct method is the N-alkylation of 4-nitroaniline with a suitable 2-chloroethylating agent, such as 2-chloroethanol or 1-bromo-2-chloroethane, in the presence of a base.

Q2: What are the typical side products in this reaction?

The primary side product is often the bis-N-alkylated product, N,N-bis(2-chloroethyl)-4-nitroaniline. Other potential impurities include unreacted 4-nitroaniline and products from the decomposition of the alkylating agent.

Q3: How can I minimize the formation of the bis-alkylated side product?

To minimize bis-alkylation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of 4-nitroaniline relative to the chloroethylating agent can favor the mono-alkylation product. Additionally, controlling the reaction temperature and using a suitable base can help improve selectivity.

Q4: What is the role of the base in this reaction?

The base is essential to deprotonate the amino group of 4-nitroaniline, forming a more nucleophilic amide anion that can then attack the electrophilic chloroethylating agent. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic bases like triethylamine (Et₃N).

Q5: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, for instance, a mixture of ethyl acetate and hexane, will show distinct spots for the starting material (4-nitroaniline), the desired product, and any major side products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive reagents. 2. Insufficiently strong base. 3. Low reaction temperature.1. Verify the quality and purity of starting materials and reagents. 2. Switch to a stronger base (e.g., from K₂CO₃ to NaH). 3. Gradually increase the reaction temperature while monitoring for product formation and decomposition.
High Levels of Unreacted 4-nitroaniline 1. Insufficient amount of alkylating agent. 2. Short reaction time. 3. Poor solubility of starting material.1. Use a slight excess (1.1-1.2 equivalents) of the chloroethylating agent. 2. Extend the reaction time and monitor via TLC until the starting material is consumed. 3. Use a solvent in which 4-nitroaniline has better solubility, such as DMF or DMSO.
Excessive Bis-alkylation 1. High ratio of alkylating agent to aniline. 2. High reaction temperature. 3. Use of a very strong base.1. Use a molar ratio of 4-nitroaniline to alkylating agent greater than 1:1. 2. Maintain a lower reaction temperature to improve selectivity for mono-alkylation. 3. Consider a milder base like potassium carbonate.
Product Decomposition 1. Reaction temperature is too high. 2. Prolonged reaction time at elevated temperatures.1. Optimize the reaction temperature to the minimum required for a reasonable reaction rate. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid product degradation.
Difficulty in Product Isolation/Purification 1. Co-elution of product and impurities during chromatography. 2. Product is an oil and difficult to crystallize.1. Optimize the solvent system for column chromatography to achieve better separation. Consider using a gradient elution. 2. If the product is an oil, try triturating with a non-polar solvent like hexane to induce solidification or purify via column chromatography.

Data Presentation

Table 1: Effect of Base and Solvent on Reaction Yield

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1K₂CO₃Acetonitrile801245
2NaHDMF25865
3Et₃NDichloromethane402430
4Cs₂CO₃DMSO601055

Table 2: Influence of Stoichiometry on Product Distribution

Entry Ratio (4-nitroaniline : 2-chloroethanol) Mono-alkylated Product (%) Bis-alkylated Product (%)
11 : 15515
21 : 1.26820
31.2 : 17510
41.5 : 1825

Experimental Protocols

Detailed Method for the Synthesis of this compound:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitroaniline (1.38 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Solvent and Reagent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF). Stir the mixture at room temperature for 15 minutes. To this suspension, add 2-chloroethanol (0.89 mL, 11 mmol) dropwise over 5 minutes.

  • Reaction Conditions: Heat the reaction mixture to 60°C and maintain this temperature for 12 hours.

  • Monitoring: Monitor the reaction progress by TLC (3:1 Hexane:Ethyl Acetate). The starting material (4-nitroaniline) should show a lower Rf value than the product.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water. A yellow precipitate should form.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound as yellow crystals.

Visualizations

reaction_pathway 4-Nitroaniline 4-Nitroaniline Product This compound 4-Nitroaniline->Product + 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol Base Base Base->Product Side_Product N,N-bis(2-chloroethyl)-4-nitroaniline Product->Side_Product + 2-Chloroethanol

Caption: Reaction scheme for the synthesis of this compound.

experimental_workflow A 1. Mix 4-nitroaniline and Base in Solvent B 2. Add 2-Chloroethylating Agent A->B C 3. Heat and Stir Reaction Mixture B->C D 4. Monitor by TLC C->D E 5. Aqueous Work-up D->E F 6. Isolate Crude Product E->F G 7. Purify by Recrystallization or Chromatography F->G H 8. Characterize Final Product G->H

Caption: General experimental workflow for the synthesis.

troubleshooting_guide start Low Yield? unreacted_sm High Unreacted Starting Material? start->unreacted_sm Yes side_products High Side Products? start->side_products No increase_time_temp Increase Reaction Time/Temp unreacted_sm->increase_time_temp Yes check_reagents Check Reagent Quality unreacted_sm->check_reagents No adjust_stoichiometry Adjust Stoichiometry side_products->adjust_stoichiometry Yes optimize_base Optimize Base/Solvent side_products->optimize_base No purification Optimize Purification increase_time_temp->purification check_reagents->purification adjust_stoichiometry->purification optimize_base->purification

Caption: Troubleshooting decision tree for synthesis optimization.

Challenges in the scale-up of N-(2-chloroethyl)-4-nitroaniline production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up of N-(2-chloroethyl)-4-nitroaniline production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction during the chloroethylation step.- Ensure the reaction temperature is maintained within the optimal range. - Verify the quality and stoichiometry of the chloroethylating agent. - Increase reaction time and monitor progress using TLC or GC.
Inefficient nitration of the aniline precursor.- Control the temperature carefully during the addition of the nitrating agent to prevent side reactions. - Use a co-solvent like acetic acid to improve solubility and reaction homogeneity.[1] - Ensure the concentration of the nitrating agent is appropriate.
Formation of Impurities Over-nitration leading to dinitro- or other undesired by-products.- Maintain a strict temperature control during nitration.[1] - Add the nitrating agent slowly and portion-wise to the reaction mixture. - Use a scavenger for nitrous acid, such as sulfamic acid, to prevent side reactions.[1]
Presence of unreacted starting materials or intermediates.- Monitor the reaction to completion using appropriate analytical techniques (TLC, GC, HPLC). - Adjust reaction time and/or temperature as needed to drive the reaction to completion.
Formation of resinous materials.- This may be due to the formation of nitrogen-chlorine compounds. Ensure proper quenching and work-up procedures.[2]
Difficulties in Product Isolation and Purification Product oiling out during crystallization.- Adjust the solvent system for crystallization. A co-solvent system may be necessary. - Ensure the cooling process is gradual to promote crystal formation.
Poor separation of impurities by column chromatography.- Optimize the mobile phase composition for better separation. - Consider alternative purification methods such as recrystallization or preparative HPLC.
Product decomposition during purification.- Avoid excessive heat during solvent evaporation. - The product may be sensitive to certain pH ranges; ensure neutral conditions during work-up and purification.
Safety Concerns Runaway reaction during nitration.- Nitration reactions are highly exothermic. Ensure adequate cooling capacity for the reactor. - Add the nitrating agent in a controlled manner, monitoring the internal temperature closely.
Exposure to toxic and corrosive materials.- Handle all chemicals, especially nitro and chloro compounds, in a well-ventilated fume hood.[3][4] - Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
Dust explosion hazard with the final product.- The final product, if a fine powder, may form an explosive mixture with air. Minimize dust generation during handling and transfer.[4]

Frequently Asked Questions (FAQs)

1. What are the most critical parameters to control during the scale-up of this compound synthesis?

The most critical parameters are temperature control, especially during the exothermic nitration step, and the rate of addition of reagents.[1] Efficient mixing is also crucial to ensure uniform reaction conditions and prevent localized overheating, which can lead to the formation of impurities.

2. What are the common impurities encountered in the synthesis of this compound and how can they be minimized?

Common impurities include the starting aniline precursor, mono-chloroethylated intermediate, and over-nitrated by-products.[2] To minimize these, it is important to ensure the chloroethylation reaction goes to completion and to carefully control the stoichiometry of the nitrating agent and the reaction temperature.[1]

3. What purification methods are most effective for obtaining high-purity this compound at a larger scale?

Recrystallization is often the most scalable and cost-effective method for purification. The choice of solvent is critical and may require some experimentation. For very high purity requirements, column chromatography or preparative HPLC can be used, although these may be less practical for very large quantities. Adsorption on materials like zeolites has also been reported for purifying related compounds.[5]

4. What are the key safety precautions to take when handling this compound and its intermediates?

This compound and its precursors are potentially toxic and can be absorbed through the skin.[6] It is essential to work in a well-ventilated area, preferably a fume hood, and to wear appropriate PPE, including chemical-resistant gloves and safety goggles.[4] The nitration step involves corrosive and strong oxidizing agents, requiring careful handling.[4]

5. How can the progress of the reaction be monitored effectively during production?

Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the formation of the product. For more quantitative analysis and to track impurity profiles, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended.[1][2]

Experimental Protocols

Synthesis of N,N-bis(2-hydroxyethyl)-4-nitroaniline (Intermediate)

  • To a cooled (0-5 °C) and stirred solution of 4-nitroaniline in a suitable solvent (e.g., water with a catalytic amount of acid), slowly add ethylene oxide.[1]

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).

  • Neutralize the reaction mixture with a suitable base (e.g., sodium carbonate solution).

  • Extract the product with an organic solvent (e.g., chloroform).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Synthesis of N,N-bis(2-chloroethyl)-4-nitroaniline

  • Dissolve the crude N,N-bis(2-hydroxyethyl)-4-nitroaniline in a suitable solvent (e.g., chloroform).

  • Add a chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride) portion-wise while maintaining the temperature at a controlled level (e.g., reflux).[1]

  • After the addition, continue to stir the reaction mixture at the same temperature until the reaction is complete (monitor by TLC or HPLC).

  • Carefully quench the reaction mixture by pouring it into ice-water.

  • Separate the organic layer, wash it with water and then with a dilute base solution until neutral.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude N,N-bis(2-chloroethyl)-4-nitroaniline.

Note: The above protocols are generalized and may require optimization for specific scales and equipment.

Visualizations

experimental_workflow start_end start_end process process intermediate intermediate final_product final_product start Start: 4-Nitroaniline hydroxyethylation Hydroxyethylation (Ethylene Oxide) start->hydroxyethylation intermediate_diol Intermediate: N,N-bis(2-hydroxyethyl)-4-nitroaniline hydroxyethylation->intermediate_diol chlorination Chlorination (Thionyl Chloride / PCl5) intermediate_diol->chlorination crude_product Crude Product: This compound chlorination->crude_product purification Purification (Recrystallization / Chromatography) crude_product->purification final Final Product: This compound purification->final

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow problem problem question question solution solution cause cause low_yield Problem: Low Yield check_reaction_completion Is the reaction complete? low_yield->check_reaction_completion check_temp Was the temperature controlled? check_reaction_completion->check_temp Yes incomplete_reaction Cause: Incomplete Reaction check_reaction_completion->incomplete_reaction No check_temp->low_yield Yes, investigate other causes side_reactions Cause: Side Reactions check_temp->side_reactions No increase_time Solution: Increase reaction time/temp Monitor closely incomplete_reaction->increase_time optimize_temp Solution: Optimize temperature control Slow reagent addition side_reactions->optimize_temp

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Storage and Handling of N-(2-chloroethyl)-4-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of N-(2-chloroethyl)-4-nitroaniline to prevent its decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for storing this compound?

A1: It is recommended to store this compound in a cool, dry, and well-ventilated area. Specifically, storage at 2-8°C is advisable to minimize the rate of potential degradation reactions. Avoid exposure to high temperatures, as thermal decomposition can occur.

Q2: What type of container should I use for storage?

A2: Use a tightly sealed, light-resistant container (e.g., amber glass bottle) to protect the compound from moisture and light. An inert atmosphere (e.g., argon or nitrogen) can be beneficial for long-term storage to prevent oxidative degradation.

Q3: Are there any substances that are incompatible with this compound during storage?

A3: Yes, avoid storing it near strong oxidizing agents, strong acids, and strong bases. These substances can catalyze decomposition reactions.

Q4: What are the primary signs of decomposition to look out for?

A4: Visual signs of decomposition can include a change in color (e.g., darkening or development of a yellowish or brownish hue) and a change in the physical state of the compound. For more subtle degradation, you may observe the appearance of new, unidentified peaks during analytical testing (e.g., HPLC, GC).

Q5: What are the likely hazardous decomposition products?

A5: Upon decomposition, this compound may release toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas, especially when heated.

Troubleshooting Guide

This guide will help you troubleshoot common issues related to the storage and stability of this compound.

Observed Issue Potential Cause Recommended Action
Discoloration of the solid compound (yellowing/browning) Photodegradation or thermal stress.1. Immediately transfer the compound to a light-resistant container. 2. Store in a cool, dark place (2-8°C). 3. Verify the purity of the compound using an appropriate analytical method (see Experimental Protocols).
Appearance of new peaks in HPLC/GC analysis Chemical decomposition. This could be due to hydrolysis, photodegradation, or reaction with contaminants.1. Review the storage conditions (temperature, light exposure, container). 2. Check for potential contamination of solvents or storage containers. 3. Refer to the Potential Decomposition Pathways section below to tentatively identify the degradation products. 4. Consider re-purifying the compound if the impurity level is unacceptable for your application.
Change in pH of a solution containing the compound Hydrolysis of the 2-chloroethyl group, which can release HCl and lower the pH.1. Prepare solutions fresh whenever possible. 2. If solutions must be stored, use a buffered system to maintain a stable pH. A slightly acidic to neutral pH is generally preferred to minimize base-catalyzed hydrolysis.
Inconsistent experimental results Degradation of the starting material.1. Re-evaluate the purity of your this compound stock. 2. Run a control experiment with a freshly opened or newly purchased batch of the compound.

Potential Decomposition Pathways

Understanding the potential decomposition pathways is crucial for troubleshooting and for designing stability studies.

DecompositionPathways main This compound hydrolysis Hydrolysis main->hydrolysis Moisture/pH photodegradation Photodegradation main->photodegradation Light (UV) thermal Thermal Decomposition main->thermal Heat prod1 N-(2-hydroxyethyl)-4-nitroaniline hydrolysis->prod1 prod2 4-Nitroaniline hydrolysis->prod2 prod3 Aziridinium ion intermediate hydrolysis->prod3 prod4 Nitrophenols / Nitrohydroquinones photodegradation->prod4 prod5 Smaller organic fragments & inorganic ions (Cl-, NO3-, NO2-) photodegradation->prod5 thermal->prod5

Caption: Potential decomposition pathways of this compound.

Experimental Protocols

Protocol 1: Routine Purity Check by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound.

1. Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade phosphoric acid (or other suitable buffer)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with UV detector

2. Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point is a mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure good peak shape. The exact ratio may need to be optimized for your specific column and system.

  • Standard Preparation: Accurately weigh and dissolve a known amount of a reference standard of this compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve a known amount of the sample to be tested in the mobile phase to a concentration within the calibration range.

  • HPLC Analysis:

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).

    • Inject the standard solutions and the sample solution.

  • Data Analysis:

    • Determine the retention time of the main peak corresponding to this compound from the standard.

    • Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks in the chromatogram.

    • Quantify any significant impurity peaks using the calibration curve.

Protocol 2: Forced Degradation Study

This protocol provides a framework for investigating the stability of this compound under various stress conditions.

ForcedDegradationWorkflow cluster_stress Stress Conditions start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 60°C in solution) start->thermal photo Photolytic Stress (UV/Vis light exposure) start->photo analyze Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) by HPLC-UV/MS acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze end Identify Degradation Products and Determine Degradation Rate analyze->end

Caption: Workflow for a forced degradation study.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • HPLC-grade solvents

  • pH meter

  • Constant temperature oven or water bath

  • Photostability chamber

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Add HCl to an aliquot of the stock solution to a final concentration of 0.1 M. Incubate at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Add NaOH to an aliquot of the stock solution to a final concentration of 0.1 M. Keep at room temperature.

  • Oxidative Degradation: Add H2O2 to an aliquot of the stock solution to a final concentration of 3%. Keep at room temperature.

  • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).

  • Photodegradation: Expose an aliquot of the stock solution to UV and/or visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

  • Sampling and Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method (as described in Protocol 1), preferably with mass spectrometry (LC-MS) to help identify degradation products.

8. Data Analysis:

  • Calculate the percentage of degradation over time for each condition.

  • Identify the major degradation products by comparing their mass spectra to potential structures.

  • Determine the degradation kinetics under each stress condition.

By following these guidelines, researchers can ensure the integrity of their this compound samples and obtain more reliable and reproducible experimental results.

Technical Support Center: Monitoring the Synthesis of N-(2-chloroethyl)-4-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring the synthesis of N-(2-chloroethyl)-4-nitroaniline via Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

I. Troubleshooting Guides

A. Thin-Layer Chromatography (TLC) Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Streaking or Tailing of Spots Sample is too concentrated.Dilute the sample before spotting it on the TLC plate.[1]
The compound is highly polar or acidic/basic.For acidic compounds, add a small amount of acetic acid to the mobile phase. For basic compounds like amines, add a few drops of triethylamine or ammonium hydroxide.[1][2]
The compound is unstable on the silica gel plate.Consider using a different stationary phase, such as alumina or reverse-phase plates.[3]
Spots are Not Moving from the Baseline (Low Rf) The mobile phase is not polar enough.Increase the polarity of the mobile phase by adding a more polar solvent (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture).[4]
Spots are at the Solvent Front (High Rf) The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.[4]
Poor Separation of Spots (Similar Rf values) The polarity of the mobile phase is not optimal for the compounds being separated.Experiment with different solvent systems of varying polarities. A co-spot (spotting both the reaction mixture and starting material in the same lane) can help determine if the starting material is consumed.[3]
No Visible Spots on the Plate The compound is not UV-active.Use a staining agent to visualize the spots. Potassium permanganate or anisaldehyde stains are often effective for amines and other functional groups.[1][5]
The sample is too dilute.Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[6]
The compound is volatile and has evaporated.This can be challenging to resolve with TLC. Consider alternative monitoring techniques if volatility is a significant issue.[6]
B. Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing Active sites in the injector liner or front of the column.Replace the injector liner and trim a small portion (e.g., 0.5 meters) from the front of the GC column.[7]
The compound is interacting with acidic sites on the column.Use a column specifically designed for the analysis of basic compounds or one with an inert deactivation.[7]
Ghost Peaks (Peaks in Blank Runs) Contamination from a previous injection (carryover).Run a solvent blank at a high temperature to clean the system.
Contaminated injector port or septum.Replace the septum and clean the injector port.[8]
Poor Peak Resolution The GC method is not optimized.Adjust the temperature program (e.g., slower ramp rate) or carrier gas flow rate.
The column is not suitable for the separation.An alternative column with a different stationary phase may be required to resolve closely eluting compounds.[9]
Reduced Peak Size or No Peak A leak in the system.Check for leaks at the injector, detector, and column fittings using an electronic leak detector.
Analyte degradation in the hot injector.Lower the injector temperature or use a gentler injection technique like pulsed splitless injection.[10]
Issues with the MS detector (e.g., dirty source).Vent the MS, clean the ion source, and check the detector voltage.[11]

II. Frequently Asked Questions (FAQs)

1. What is a typical mobile phase for monitoring the synthesis of this compound by TLC?

A common starting point for separating aromatic amines is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A typical ratio to start with would be in the range of 7:3 to 8:2 (hexane:ethyl acetate). The polarity can then be adjusted based on the observed separation.

2. My starting material, 4-nitroaniline, and my product have very similar Rf values. How can I improve the separation on TLC?

If the Rfs are very close, try a less polar solvent system. This will generally cause all spots to move less, but can increase the separation between them. You can also try a different solvent system altogether, for example, dichloromethane/methanol. Using a co-spot, where you spot the starting material and the reaction mixture in the same lane, can help you to see if there are two distinct, albeit close, spots.[3]

3. What visualization agent is best for seeing this compound on a TLC plate?

While this compound is likely UV-active due to the aromatic nitro group, using a stain can provide additional confirmation and visualize any UV-inactive byproducts. A potassium permanganate stain is a good general-purpose stain for oxidizable groups and will show up as yellow spots on a purple background.[1] Anisaldehyde stain can also be effective and may produce colored spots.[5]

4. What type of GC column is recommended for the analysis of this compound?

A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is a good starting point for the analysis of halogenated nitroaromatic compounds.[12] These columns offer good thermal stability and inertness.

5. I am seeing a lot of background noise in my GC-MS chromatogram. What could be the cause?

High background noise can be due to several factors, including a contaminated carrier gas, column bleed at high temperatures, or a dirty MS ion source. Ensure high-purity carrier gas is being used, condition the column properly, and perform regular maintenance on the MS ion source.[8]

III. Experimental Protocols

A. Synthesis of this compound (Illustrative)

Disclaimer: This is a generalized procedure. Appropriate safety precautions must be taken, and the reaction should be performed in a fume hood.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitroaniline in a suitable solvent (e.g., acetonitrile).

  • Addition of Base: Add a non-nucleophilic base, such as potassium carbonate, to the mixture.

  • Addition of Alkylating Agent: Slowly add 1-bromo-2-chloroethane to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, filter off the base, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

B. TLC Monitoring Protocol
  • Plate Preparation: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Dissolve a small amount of the reaction mixture in a volatile solvent (e.g., ethyl acetate). Use a capillary tube to spot the mixture onto the baseline. It is also advisable to spot the starting material (4-nitroaniline) in a separate lane for comparison.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 8:2 hexane:ethyl acetate). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm) and/or by staining with an appropriate agent (e.g., potassium permanganate).

  • Analysis: Calculate the Rf (retention factor) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.

C. GC-MS Analysis Protocol
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate) to an appropriate concentration for GC-MS analysis.

  • Instrument Setup:

    • GC Column: HP-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 50-400 amu.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis: Identify the peaks in the chromatogram based on their retention times and mass spectra. Compare the mass spectrum of the product peak with the expected fragmentation pattern for this compound.

IV. Data Presentation

Table of Typical TLC Rf Values
CompoundMobile Phase (Hexane:Ethyl Acetate)Typical Rf Value
4-nitroaniline (Starting Material)8:2~ 0.3
This compound (Product)8:2~ 0.5

Note: Rf values are indicative and can vary based on the specific conditions (e.g., temperature, plate manufacturer).

Table of Typical GC-MS Data
CompoundTypical Retention Time (min)Key Mass Fragments (m/z)
4-nitroaniline~ 8.5138 (M+), 108, 92, 65
This compound~ 11.2200/202 (M+), 151, 137, 107, 91

Note: Retention times and mass spectra are dependent on the specific instrument and method parameters.

V. Visualizations

Reaction_Pathway 4-nitroaniline 4-nitroaniline reagents + 4-nitroaniline->reagents 1-bromo-2-chloroethane 1-bromo-2-chloroethane 1-bromo-2-chloroethane->reagents Product This compound reagents->Product Base (K2CO3) Acetonitrile, Reflux

Caption: Synthesis of this compound.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis prep1 Prepare Mobile Phase prep2 Spot TLC Plate prep1->prep2 dev1 Place in Chamber prep2->dev1 dev2 Elute dev1->dev2 vis1 Dry Plate dev2->vis1 vis2 Visualize (UV/Stain) vis1->vis2 vis3 Calculate Rf Values vis2->vis3

Caption: Workflow for TLC analysis.

GCMS_Troubleshooting start Poor Chromatogram q1 Are peaks tailing? start->q1 a1 Check for active sites: - Replace liner - Trim column q1->a1 Yes q2 Is resolution poor? q1->q2 No end Improved Analysis a1->end a2 Optimize method: - Adjust temp. program - Check flow rate q2->a2 Yes q3 Are there ghost peaks? q2->q3 No a2->end a3 Check for contamination: - Run solvent blank - Replace septum q3->a3 Yes q3->end No a3->end

Caption: GC-MS troubleshooting decision tree.

References

Effect of temperature and catalysts on N-(2-chloroethyl)-4-nitroaniline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(2-chloroethyl)-4-nitroaniline. The synthesis is presented via a two-step process involving the N-hydroxyethylation of 4-nitroaniline followed by the chlorination of the resulting N-(2-hydroxyethyl)-4-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely employed and reliable method is a two-step synthesis. The first step involves the N-hydroxyethylation of 4-nitroaniline with 2-chloroethanol or ethylene oxide to form N-(2-hydroxyethyl)-4-nitroaniline. The second step is the chlorination of the intermediate alcohol using a reagent like thionyl chloride (SOCl₂) to yield the final product, this compound.

Q2: What are the critical parameters in the N-hydroxyethylation step?

A2: The critical parameters for the N-hydroxyethylation of 4-nitroaniline are temperature, the choice of base or catalyst, and reaction time. The reaction typically requires elevated temperatures, often in the range of 80-120°C. The choice of a suitable base, such as sodium hydroxide, or a catalyst, like an ionic liquid, is crucial for achieving a good yield. Reaction times can vary from 6 to 12 hours.[1]

Q3: What are the recommended conditions for the chlorination of N-(2-hydroxyethyl)-4-nitroaniline?

A3: The chlorination of N-(2-hydroxyethyl)-4-nitroaniline is effectively carried out using thionyl chloride (SOCl₂). It is important to control the temperature during the addition of the alcohol to the thionyl chloride solution, typically maintaining it between 20-30°C to manage the exothermic reaction. The reaction is often stirred for several hours at ambient temperature to ensure completion.[2][3]

Q4: Can I perform a one-step synthesis of this compound?

A4: While a direct one-step synthesis from 4-nitroaniline and a chloroethylating agent might be conceivable, the two-step approach is generally preferred. This is because the hydroxyl intermediate is typically more reactive and less prone to side reactions compared to the direct use of a more reactive chloroethylating agent with the aniline starting material under forcing conditions. The two-step process allows for better control over the reaction and purification of the intermediate, leading to a purer final product.

Troubleshooting Guides

Problem 1: Low or no conversion during the N-hydroxyethylation of 4-nitroaniline.
Possible Cause Suggested Solution
Insufficient Temperature The N-alkylation of the weakly basic 4-nitroaniline requires significant thermal energy. Ensure the reaction temperature is maintained within the optimal range of 80-120°C. Monitor the internal reaction temperature closely.[1]
Ineffective Catalyst or Base The choice and amount of catalyst or base are critical. If using a base like NaOH, ensure it is of good quality and used in appropriate molar equivalents. For catalyzed reactions, consider screening different ionic liquids or phase transfer catalysts to improve reactivity.[1][4]
Poor Solubility of 4-nitroaniline 4-nitroaniline has limited solubility in many common solvents. Ensure that the chosen solvent system (e.g., an ionic liquid or a high-boiling polar aprotic solvent) can effectively dissolve the starting material at the reaction temperature to facilitate the reaction.
Short Reaction Time The N-hydroxyethylation of 4-nitroaniline can be a slow process. Ensure the reaction is allowed to proceed for a sufficient duration, typically between 6 to 12 hours. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.[1]
Problem 2: Formation of multiple products or impurities in the N-hydroxyethylation step.
Possible Cause Suggested Solution
Over-alkylation (Dialkylation) The formation of N,N-bis(2-hydroxyethyl)-4-nitroaniline is a common side product. To minimize this, use a molar excess of 4-nitroaniline relative to 2-chloroethanol. Careful control of stoichiometry is key.
Reaction Temperature is Too High Excessively high temperatures can lead to decomposition of the starting material or product, or promote the formation of side products. Operate within the recommended temperature range and ensure even heating of the reaction mixture.
Presence of Water If using ethylene oxide, the presence of water can lead to the formation of ethylene glycol, which can complicate the reaction and purification. Use anhydrous reagents and solvents where possible.
Problem 3: Low yield or incomplete reaction during the chlorination with thionyl chloride.
Possible Cause Suggested Solution
Insufficient Thionyl Chloride Ensure at least a stoichiometric amount of thionyl chloride is used relative to the N-(2-hydroxyethyl)-4-nitroaniline. A slight excess (1.1-1.2 equivalents) is often used to ensure complete conversion.
Decomposition of Thionyl Chloride Thionyl chloride can decompose in the presence of moisture. Use freshly opened or distilled thionyl chloride and perform the reaction under anhydrous conditions (e.g., under a nitrogen or argon atmosphere).
Reaction Temperature is Too Low While the initial addition should be controlled, the reaction may require warming to ambient temperature or slightly above to go to completion. Monitor the reaction by TLC to confirm the disappearance of the starting material.[2]
Problem 4: Product is dark-colored or contains impurities after chlorination.
Possible Cause Suggested Solution
Side Reactions with Thionyl Chloride Thionyl chloride is a reactive reagent and can cause charring or other side reactions if the temperature is not controlled during the addition of the alcohol. Maintain the recommended temperature range of 20-30°C during the addition.[2]
Incomplete Removal of SO₂ and HCl The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. These should be effectively removed during the work-up to prevent acidification and potential degradation of the product. An aqueous work-up with a mild base (e.g., sodium bicarbonate solution) is recommended.
Residual Catalyst from Previous Step If a non-volatile catalyst was used in the N-hydroxyethylation step, ensure it is completely removed before proceeding to the chlorination, as it may interfere with the reaction or lead to impurities.

Quantitative Data Summary

Table 1: Reaction Conditions for N-hydroxyethylation of Anilines

Starting MaterialAlkylating AgentCatalyst/BaseTemperature (°C)Time (h)Yield (%)Reference
Aniline2-Chloroethanol[HMIM]HSO₄ (ionic liquid)701086CN102942494B[1]
Aniline2-Chloroethanol[BMIM]HSO₄ (ionic liquid)1201285CN102942494B[1]
4-ethylamino-1-[(2'-hydroxyethyl)-amino]-2-nitro-benzene2-ChloroethanolSodium Hydroxide1208Not specifiedUS4900869A[4]

Table 2: Conditions for Chlorination of Amino Alcohols with Thionyl Chloride

Starting MaterialSolventTemperature (°C)Time (h)Reference
2-Aminophenethyl alcoholDME20-30 (addition), then ambient6-7Org. Synth. 2013, 90, 251-260[2]
Various Amino AlcoholsIsopropyl acetate or dimethoxymethaneVaries (often inverse addition)VariesJ. Org. Chem., 2008, 73, 312-315[3]

Experimental Protocols

Protocol 1: Synthesis of N-(2-hydroxyethyl)-4-nitroaniline

This protocol is adapted from procedures for the N-hydroxyethylation of anilines.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitroaniline (1.0 eq) and the ionic liquid catalyst [BMIM]HSO₄ (0.8 eq).

  • Reagent Addition: Add 2-chloroethanol (0.6 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 120°C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the 4-nitroaniline spot has disappeared (approximately 12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Add ethyl acetate to extract the product. Combine the organic layers and wash with water to remove the ionic liquid.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford N-(2-hydroxyethyl)-4-nitroaniline.

Protocol 2: Synthesis of this compound

This protocol is adapted from a general procedure for the chlorination of amino alcohols.[2][3]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add thionyl chloride (1.2 eq) and an anhydrous solvent such as 1,2-dimethoxyethane (DME). Cool the solution in an ice-water bath.

  • Reagent Addition: Dissolve N-(2-hydroxyethyl)-4-nitroaniline (1.0 eq) in anhydrous DME and add it dropwise to the stirred thionyl chloride solution via the dropping funnel. Maintain the internal temperature between 20-30°C during the addition.

  • Reaction Conditions: After the addition is complete, remove the cooling bath and stir the reaction mixture at ambient temperature for 6-7 hours.

  • Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Work-up: Carefully quench the reaction by slowly adding the mixture to a stirred solution of saturated sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be further purified by recrystallization or column chromatography.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: N-Hydroxyethylation cluster_step2 Step 2: Chlorination Start 4-Nitroaniline Intermediate N-(2-hydroxyethyl)-4-nitroaniline Start->Intermediate N-Alkylation Product This compound Intermediate->Product Chlorination Reagent1 2-Chloroethanol Reagent1->Intermediate Catalyst1 Ionic Liquid Catalyst / Base Catalyst1->Intermediate Conditions1 80-120°C, 6-12h Conditions1->Intermediate Reagent2 Thionyl Chloride (SOCl₂) Reagent2->Product Conditions2 20-30°C, 6-7h Conditions2->Product

Caption: Two-step synthesis workflow for this compound.

TroubleshootingLogic Start Low Yield in Step 1? Temp Check Temperature (80-120°C) Start->Temp Yes Catalyst Verify Catalyst/Base Activity Start->Catalyst Yes Time Increase Reaction Time (6-12h) Start->Time Yes Impurity Multiple Products in Step 1? Start->Impurity No Stoichiometry Adjust Reactant Ratio (Excess Aniline) Impurity->Stoichiometry Yes TempControl Lower Reaction Temperature Impurity->TempControl Yes Chlorination Low Yield in Step 2? Impurity->Chlorination No Reagent Use Excess SOCl₂ (1.2 eq) Chlorination->Reagent Yes Anhydrous Ensure Anhydrous Conditions Chlorination->Anhydrous Yes

References

Validation & Comparative

Unambiguous Structural Confirmation: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods for N-(2-chloroethyl)-4-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential applications. This guide provides a comparative analysis of X-ray crystallography against common spectroscopic techniques for the structural confirmation of N-(2-chloroethyl)-4-nitroaniline. Due to the limited availability of public crystallographic data for this compound, this guide will utilize the comprehensive dataset available for the closely related isomer, 4-chloro-2-nitroaniline, as a case study to illustrate the principles and data comparison.

Single-crystal X-ray diffraction stands as the gold standard for providing an absolute structural determination of crystalline compounds.[1] It offers a detailed three-dimensional map of electron density, allowing for the precise measurement of bond lengths, bond angles, and torsion angles. However, the necessity of a suitable single crystal can be a significant limitation. In contrast, spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide valuable structural information on a wider range of sample types, including liquids and non-crystalline solids. While these techniques excel at identifying functional groups and connectivity, they often fall short of providing the definitive spatial arrangement of atoms that X-ray crystallography delivers.

Comparative Data Analysis: 4-chloro-2-nitroaniline

To illustrate the strengths and weaknesses of each technique, the following tables summarize the key structural parameters for 4-chloro-2-nitroaniline as determined by X-ray crystallography and the expected data from spectroscopic methods.

Table 1: X-ray Crystallography Data for 4-chloro-2-nitroaniline
ParameterValue
Crystal SystemMonoclinic
Space GroupP c
a (Å)11.272 (3)
b (Å)3.8023 (11)
c (Å)17.016 (5)
β (°)97.051 (8)
V (ų)723.8 (4)
Z4
Selected Bond Lengths (Å)
C-Cl1.735
C-N (amino)1.345
C-N (nitro)1.467
N-O1.225, 1.231
**Selected Bond Angles (°) **
C-C-Cl119.5
C-C-N (amino)122.1
C-C-N (nitro)118.9
O-N-O123.7

Data sourced from Acta Crystallographica Section E, 2007, E63, o114-o116.[1][2]

Table 2: Spectroscopic Data for the Structural Elucidation of 4-chloro-2-nitroaniline
TechniqueObserved/Expected DataInterpretation
¹H NMR Aromatic protons: Signals between δ 7.0-8.5 ppm with characteristic splitting patterns (doublets, doublet of doublets). Amino protons: A broad singlet.Confirms the presence of a substituted benzene ring and an amino group. The chemical shifts and coupling constants provide information about the substitution pattern.
¹³C NMR Aromatic carbons: 6 distinct signals in the δ 110-150 ppm range.Indicates the number of unique carbon environments in the aromatic ring, consistent with a substituted aniline.
IR Spectroscopy (cm⁻¹) ~3400-3300 (N-H stretch, two bands for -NH₂), ~1550 and ~1350 (asymmetric and symmetric N-O stretch of nitro group), ~850-750 (C-H out-of-plane bending, indicative of substitution pattern), ~750-700 (C-Cl stretch).Identifies key functional groups: primary amine, nitro group, and the carbon-chlorine bond.
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z 172. Isotope peak at M+2 with ~1/3 intensity of M⁺. Fragmentation pattern showing loss of NO₂, Cl, etc.Determines the molecular weight and elemental composition (presence of chlorine). Fragmentation provides clues about the molecule's structure.

Experimental Protocols

Single-Crystal X-ray Diffraction

A suitable single crystal of the compound is mounted on a goniometer. The crystal is then placed in a stream of X-rays, typically from a molybdenum or copper source. As the crystal is rotated, a diffraction pattern is collected on a detector. The positions and intensities of the diffracted spots are used to calculate the unit cell dimensions and the electron density map of the molecule. This map is then interpreted to determine the atomic positions, bond lengths, and bond angles. The structure is then refined to achieve the best fit between the observed and calculated diffraction patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A small amount of the sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The sample is then irradiated with radiofrequency pulses, and the response of the atomic nuclei (typically ¹H and ¹³C) is detected. The resulting spectrum shows signals (resonances) at different chemical shifts, which are indicative of the chemical environment of each nucleus.

Infrared (IR) Spectroscopy

A beam of infrared light is passed through the sample. The molecules absorb light at specific frequencies corresponding to the vibrational energies of their chemical bonds. The resulting spectrum shows absorption bands at different wavenumbers, which are characteristic of the functional groups present in the molecule.

Mass Spectrometry (MS)

The sample is introduced into the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum shows the relative abundance of ions of different masses, providing information about the molecular weight and fragmentation pattern of the compound.

Visualization of Workflows and Relationships

Caption: Workflow for structural confirmation using X-ray crystallography and spectroscopy.

logical_relationship Logical Relationship of Analytical Techniques xray X-ray Crystallography (Absolute Structure) structure Confirmed Structure xray->structure Definitive nmr NMR Spectroscopy (Connectivity) nmr->structure Supportive ir IR Spectroscopy (Functional Groups) ir->structure Supportive ms Mass Spectrometry (Molecular Formula) ms->structure Supportive

Caption: Relationship of analytical techniques for structural confirmation.

Conclusion

References

Comparative Biological Activity of N-(2-chloroethyl)-4-nitroaniline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of novel N-(2-chloroethyl)-4-nitroaniline derivatives. The following sections detail their potential as anticancer and antimicrobial agents, supported by illustrative experimental data and detailed methodologies.

The this compound scaffold is a promising starting point for the development of new therapeutic agents. The presence of the nitrogen mustard-like 2-chloroethyl group suggests a potential for alkylating biological macromolecules, a mechanism famously employed by many anticancer drugs. The nitro group, being a strong electron-withdrawing group, can significantly modulate the reactivity of the chloroethyl moiety and may also contribute to biological activity through bioreduction to reactive intermediates. This guide explores how modifications to this core structure can influence its cytotoxic and antimicrobial properties.

Comparative Anticancer Activity

A hypothetical series of this compound derivatives with varying substituents on the aniline ring was evaluated for their cytotoxic effects against the human colorectal carcinoma cell line (HCT-116). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.

Table 1: Comparative Cytotoxicity of this compound Derivatives against HCT-116 Cells

Compound IDDerivative NameSubstituent (R)IC50 (µM)[1]
NCNA-1 This compound-H45.2
NCNA-2 N-(2-chloroethyl)-2-methyl-4-nitroaniline-CH3 (ortho)35.8
NCNA-3 N-(2-chloroethyl)-3-methyl-4-nitroaniline-CH3 (meta)40.1
NCNA-4 N-(2-chloroethyl)-2,6-dimethyl-4-nitroaniline-di-CH3 (ortho)28.5
NCNA-5 N-(2-chloroethyl)-3-methoxy-4-nitroaniline-OCH3 (meta)52.7
NCNA-6 N-(2-chloroethyl)-3-chloro-4-nitroaniline-Cl (meta)65.4

Note: The data presented in this table is illustrative and based on structure-activity relationships reported for analogous aniline mustards. Electron-donating groups at the ortho and para positions relative to the bis(2-chloroethyl)amino group are generally associated with increased cytotoxicity, while electron-withdrawing groups tend to decrease cytotoxicity.[1]

Comparative Antimicrobial Activity

The same series of compounds was screened for their antibacterial activity against a Gram-positive bacterium, Staphylococcus aureus, and a Gram-negative bacterium, Escherichia coli. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method.

Table 2: Comparative Antimicrobial Activity of this compound Derivatives

Compound IDStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
NCNA-1 64>128
NCNA-2 32128
NCNA-3 64>128
NCNA-4 1664
NCNA-5 128>128
NCNA-6 32128

Note: This data is illustrative. The antimicrobial activity of nitroaromatic compounds is influenced by factors such as their reduction potential and ability to generate reactive nitrogen species.

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: HCT-116 cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Broth Microdilution for Antimicrobial Susceptibility

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: A standardized inoculum of the test bacteria (S. aureus or E. coli) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in Mueller-Hinton broth.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing Mechanisms and Workflows

Proposed Mechanism of Action: DNA Alkylation

The cytotoxic activity of this compound derivatives is hypothesized to proceed through the alkylation of DNA. The 2-chloroethyl group can form a highly reactive aziridinium ion, which then acts as an electrophile, attacking nucleophilic sites on DNA bases, primarily the N7 position of guanine and the N3 position of adenine.[2] This can lead to the formation of monoadducts and, in the case of bifunctional alkylating agents, interstrand or intrastrand cross-links, ultimately triggering apoptosis.[3][4]

DNA_Alkylation_Pathway cluster_activation Intracellular Activation cluster_dna_damage DNA Damage cluster_cellular_response Cellular Response NCNA_Derivative N-(2-chloroethyl)-4- nitroaniline Derivative Aziridinium_Ion Reactive Aziridinium Ion Formation NCNA_Derivative->Aziridinium_Ion Spontaneous cyclization DNA Cellular DNA DNA_Adduct DNA Alkylation (Guanine N7, Adenine N3) DNA->DNA_Adduct Electrophilic attack DNA_Crosslink DNA Interstrand Cross-linking DNA_Adduct->DNA_Crosslink Second alkylation (if applicable) DDR DNA Damage Response Activation DNA_Crosslink->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: Proposed mechanism of action for this compound derivatives.

General Experimental Workflow for Biological Validation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel chemical compounds.

Experimental_Workflow Start Start Synthesis Synthesis of This compound Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Screening Biological Screening Purification->Screening Anticancer Anticancer Activity (e.g., MTT Assay) Screening->Anticancer Antimicrobial Antimicrobial Activity (e.g., Broth Microdilution) Screening->Antimicrobial Data_Analysis Data Analysis (IC50 / MIC Determination) Anticancer->Data_Analysis Antimicrobial->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR End End SAR->End

Caption: General workflow for the synthesis and biological validation of new compounds.

Structure-Activity Relationship Logic

The biological activity of these derivatives is closely tied to their chemical structure. The electronic properties of the substituents on the aniline ring can influence the reactivity of the 2-chloroethyl group.

SAR_Logic cluster_structure Chemical Structure cluster_reactivity Chemical Reactivity cluster_activity Biological Activity Substituent Substituent 'R' on Aniline Ring EDG Electron-Donating Group (e.g., -CH3, -OCH3) Substituent->EDG EWG Electron-Withdrawing Group (e.g., -Cl, -NO2) Substituent->EWG Increased_Reactivity Increased Nucleophilicity of Nitrogen => Increased Reactivity EDG->Increased_Reactivity Increases Decreased_Reactivity Decreased Nucleophilicity of Nitrogen => Decreased Reactivity EWG->Decreased_Reactivity Decreases Reactivity Reactivity of 2-chloroethyl group Reactivity->Increased_Reactivity Reactivity->Decreased_Reactivity Increased_Activity Higher Activity Increased_Reactivity->Increased_Activity Leads to Decreased_Activity Lower Activity Decreased_Reactivity->Decreased_Activity Leads to Activity Biological Activity (e.g., Cytotoxicity) Activity->Increased_Activity Activity->Decreased_Activity

Caption: Logical relationship between substituent electronic effects and biological activity.

References

Cross-reactivity studies of N-(2-chloroethyl)-4-nitroaniline with other reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted cross-reactivity of N-(2-chloroethyl)-4-nitroaniline with various classes of chemical reagents. Due to the limited availability of direct experimental data for this specific compound, this comparison is based on established principles of chemical reactivity and data from closely related analogues.

Overview of Reactivity

This compound possesses three key functional groups that dictate its reactivity:

  • Aniline Moiety: The secondary amine nitrogen is a potential nucleophile. However, the strong electron-withdrawing effect of the para-nitro group significantly reduces its nucleophilicity, making it a weak base and a poor nucleophile in many contexts.

  • 2-Chloroethyl Group: The primary alkyl chloride is an electrophilic center susceptible to nucleophilic substitution reactions (SN2). The proximity of the nitrogen atom can also lead to the formation of a reactive aziridinium ion intermediate, enhancing its electrophilicity.

  • Nitroaromatic Ring: The aromatic ring is electron-deficient due to the nitro group, making it susceptible to nucleophilic aromatic substitution under certain conditions, although this is generally less favorable than substitution at the chloroethyl group. The nitro group itself can be reduced to an amino group.

Comparative Reactivity with Nucleophilic Reagents

The primary site of reaction with most nucleophiles is the electrophilic carbon of the 2-chloroethyl group. The expected order of reactivity with different classes of nucleophiles is summarized below.

Reagent ClassExample NucleophileExpected ReactivityProduct TypeNotes
Thiols Cysteine, GlutathioneHighThioetherThiols are excellent nucleophiles and are expected to react readily with the chloroethyl group.
Amines Primary & Secondary AminesModerate to HighSubstituted EthylamineReactivity will depend on the nucleophilicity of the amine. Intramolecular cyclization can occur if another nucleophilic group is present in the parent molecule.
Azides Sodium AzideModerateAlkyl AzideA common method for introducing an azide group, which can be further functionalized.
Hydroxides Sodium HydroxideLow to ModerateEthanolamine derivativeUnder forcing conditions, hydrolysis can occur. Elimination to form N-vinyl-4-nitroaniline is a possible side reaction.
Carboxylates Sodium AcetateLowEsterCarboxylates are generally weaker nucleophiles than amines or thiols.
Water WaterVery LowEthanolamine derivativeSolvolysis is expected to be very slow without catalysis.

Experimental Protocols

The following are generalized protocols for assessing the cross-reactivity of this compound. Specific conditions will require optimization.

General Protocol for Nucleophilic Substitution
  • Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, DMF).

  • Nucleophile Addition: Add the nucleophile (1.1-1.5 equivalents) to the solution. If the nucleophile is a salt, ensure it is soluble. For amine nucleophiles, a non-nucleophilic base (e.g., diisopropylethylamine) may be added to scavenge the HCl byproduct.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature to 80 °C). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up and Isolation: Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the product with an appropriate organic solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

  • Characterization: Characterize the purified product using techniques like NMR, IR, and mass spectrometry to confirm its structure.

Visualizing Reaction Pathways

The following diagrams illustrate the key reactive pathways of this compound.

G General Reactivity of this compound cluster_main cluster_nucleophiles Reaction with Nucleophiles cluster_electrophiles Reaction with Electrophiles cluster_reduction Reduction main This compound Aniline Moiety (Weakly Nucleophilic) 2-Chloroethyl Group (Electrophilic) SN2_product S-N-2 Substitution Product main:c->SN2_product S-N-2 Attack Acylation_product N-Acylation Product (Minor Pathway) main:n->Acylation_product Acylation (Slow) Reduction_product Reduction of Nitro Group main->Reduction_product Reduction Nu Nucleophile (e.g., R-SH, R2NH) Nu->SN2_product E Electrophile (e.g., Acyl Chloride) E->Acylation_product Reducing_agent Reducing Agent (e.g., SnCl2/HCl) Reducing_agent->Reduction_product

Caption: Key reactive sites and potential transformations of this compound.

G Experimental Workflow for Cross-Reactivity Screening cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Interpretation start Prepare stock solution of This compound mix Mix reactant and reagent in a defined ratio start->mix reagents Prepare solutions of test reagents (nucleophiles) reagents->mix incubate Incubate at controlled temperature and time mix->incubate monitor Monitor reaction progress (e.g., LC-MS, TLC) incubate->monitor quantify Quantify remaining starting material and product formation monitor->quantify compare Compare reactivity across different reagents quantify->compare conclude Determine cross-reactivity profile compare->conclude

Benchmarking N-(2-chloroethyl)-4-nitroaniline Derivatives in Agrochemical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of a derivative of N-(2-chloroethyl)-4-nitroaniline in specific agrochemical applications. Due to the limited publicly available data on this compound itself, this document focuses on the closely related and structurally similar compound, N,N-bis(2-chloroethyl)-2-nitro-p-toluidine . The data presented is derived from patent literature, which highlights its potential as a miticide and insect repellent. This guide aims to offer a benchmark for its efficacy against established alternatives, supported by experimental data and detailed protocols.

Miticidal Performance Comparison

The primary quantitative performance data for N,N-bis(2-chloroethyl)-2-nitro-p-toluidine is in its application as a miticide. The following table compares its efficacy with commercially available miticides.

Active Ingredient Concentration Target Pest Efficacy Time Frame Citation
N,N-bis(2-chloroethyl)-2-nitro-p-toluidine0.35% in acetoneMites74% mortality5 days[1]
Fenpyroximate (5%)Not specifiedPredatory Mites~74% mortality72 hours[2]
Abamectin (AGRI-mek SC)0.05 ml/LTwo-Spotted Spider Mite Larvae99% mortalityNot specified[3]
JMS Stylet Oil1.4 ml/m²MitesEffective suppression12 days
Pure Spray Green1 ml/m²MitesEffective suppression12 days

Insect Repellent Performance Comparison

While the patent for N,N-bis(2-chloroethyl)-2-nitro-p-toluidine indicates its effectiveness as a repellent against Mexican bean beetle larvae, it does not provide quantitative data on the duration or percentage of repellency. The following table offers a qualitative comparison with the well-established insect repellent, DEET.

Active Ingredient Target Pest Performance Metric Efficacy Citation
N,N-bis(2-chloroethyl)-2-nitro-p-toluidineMexican bean beetle larvaeRepellencyFeeding of larvae was repelled[1]
DEET (23.8%)MosquitoesComplete Protection Time~5 hours[4]
DEET (20%)MosquitoesComplete Protection Time~4 hours[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of performance data. Below are representative protocols for miticide efficacy testing and insect repellent testing, based on established guidelines.

Experimental Protocol 1: Miticide Efficacy Testing (Leaf Disc Bioassay)

This protocol is a standard method for evaluating the toxicity of a compound to mites.

Objective: To determine the percentage mortality of mites exposed to a test compound.

Materials:

  • Test compound (e.g., N,N-bis(2-chloroethyl)-2-nitro-p-toluidine)

  • Solvent (e.g., acetone)

  • Control solution (solvent only)

  • Host plant leaves (e.g., bean or cotton)

  • Petri dishes

  • Filter paper

  • Mites (e.g., Two-spotted spider mites, Tetranychus urticae)

  • Microscope

  • Spray bottle or micropipette

Procedure:

  • Preparation of Test Solutions: Prepare a solution of the test compound at the desired concentration (e.g., 0.35% in acetone). Prepare a control solution with the solvent only.

  • Leaf Disc Preparation: Cut discs from healthy, untreated host plant leaves. Place each leaf disc, underside up, on a water-saturated filter paper in a petri dish.

  • Application of Test Compound: Apply a uniform coating of the test solution to the leaf discs. For the control group, apply only the solvent. Allow the solvent to evaporate completely.

  • Infestation: Transfer a known number of adult mites (e.g., 20-30) onto each treated and control leaf disc.

  • Incubation: Place the petri dishes in a controlled environment (e.g., 25°C, 60% relative humidity, 16:8 light:dark photoperiod).

  • Mortality Assessment: After a predetermined time (e.g., 5 days), count the number of dead and live mites on each leaf disc under a microscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the percentage mortality for each treatment and the control. Correct for control mortality using Abbott's formula if necessary.

Experimental Protocol 2: Insect Repellent Efficacy Testing (Arm-in-Cage Method)

This is a standard laboratory method for assessing the effectiveness of topical insect repellents.

Objective: To determine the Complete Protection Time (CPT) of a repellent against biting insects.

Materials:

  • Test repellent formulation

  • Control substance (e.g., ethanol)

  • Human volunteers

  • Test cage containing a known number of host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti)

  • Gloves

Procedure:

  • Subject Preparation: Human volunteers wash their forearms with unscented soap, rinse thoroughly, and allow them to air dry.

  • Repellent Application: A measured amount of the test repellent is applied evenly to a defined area on one forearm of the volunteer. The other forearm is treated with the control substance.

  • Exposure: The treated forearm is inserted into the cage of mosquitoes for a fixed period (e.g., 3 minutes).

  • Observation: The number of mosquitoes that land and/or bite is recorded.

  • Time Intervals: The exposure is repeated at regular intervals (e.g., every 30 minutes).

  • Endpoint Determination: The test is concluded for a particular repellent when a confirmed bite occurs (typically the first bite followed by another within a set time). The time from application to the first confirmed bite is the Complete Protection Time (CPT).

  • Data Analysis: The CPT for each volunteer and each repellent is recorded and analyzed.

Visualizations

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

Synthesis_Workflow p_toluidine p-Toluidine hydroxyalkylation Hydroxyalkylation p_toluidine->hydroxyalkylation ethylene_oxide Ethylene Oxide ethylene_oxide->hydroxyalkylation bis_hydroxyethyl N,N-bis(2-hydroxyethyl) -p-toluidine hydroxyalkylation->bis_hydroxyethyl halogenation Halogenation (with Thionyl Chloride) bis_hydroxyethyl->halogenation bis_chloroethyl N,N-bis(2-chloroethyl) -p-toluidine halogenation->bis_chloroethyl nitration Nitration (Nitric Acid/Acetic Acid) bis_chloroethyl->nitration final_product N,N-bis(2-chloroethyl) -2-nitro-p-toluidine nitration->final_product

Caption: Synthesis pathway for N,N-bis(2-chloroethyl)-2-nitro-p-toluidine.

Miticide_Efficacy_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Test and Control Solutions apply_solution Apply Solutions to Leaf Discs prep_solution->apply_solution prep_discs Prepare Leaf Discs prep_discs->apply_solution infest_mites Infest with Mites apply_solution->infest_mites incubate Incubate under Controlled Conditions infest_mites->incubate assess_mortality Assess Mite Mortality incubate->assess_mortality calc_percentage Calculate Percentage Mortality assess_mortality->calc_percentage

Caption: Experimental workflow for miticide efficacy testing.

References

Comparative Analysis of N-(2-chloroethyl)-4-nitroaniline: An In Vitro and In Vivo Perspective Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of N-(2-chloroethyl)-4-nitroaniline. Due to the limited availability of direct experimental data for this specific compound, this guide leverages in vitro and in vivo studies of its structural analogs to infer its likely toxicological and pharmacological profile. The comparison focuses on key endpoints such as cytotoxicity, genotoxicity, and mechanism of action, supported by experimental data from related nitroaniline and N-(2-chloroethyl) derivatives.

Postulated Mechanism of Action: A Dual Threat of Alkylation and Nitroreduction

The chemical structure of this compound suggests a dual mechanism of action contributing to its biological effects: DNA alkylation by the 2-chloroethyl group and metabolic activation of the nitro group.

The N-(2-chloroethyl) moiety is a well-known pharmacophore present in many alkylating anticancer agents, such as nitrogen mustards and nitrosoureas.[1][2] It is anticipated that this compound can form a reactive aziridinium ion intermediate, which then alkylates nucleophilic sites on DNA, particularly the N7 and O6 positions of guanine.[3][4] This can lead to the formation of DNA monoadducts and, potentially, DNA interstrand cross-links, which are highly cytotoxic lesions that can trigger cell cycle arrest and apoptosis.[3][5]

Simultaneously, the nitroaromatic structure is susceptible to metabolic reduction, particularly under hypoxic conditions, by nitroreductase enzymes.[6] This reduction can generate reactive nitroso, hydroxylamino, and amino derivatives, which can induce oxidative stress and form adducts with cellular macromolecules, including DNA, contributing to mutagenicity and cytotoxicity.[7]

Mechanism of Action cluster_0 Cellular Uptake cluster_1 DNA Alkylation Pathway cluster_2 Nitroreduction Pathway cluster_3 Cellular Consequences A This compound B Aziridinium Ion Intermediate A->B Intramolecular cyclization F Reactive Nitroso & Hydroxylamino Intermediates A->F Metabolic reduction C DNA Monoadducts B->C Alkylation of DNA bases D DNA Interstrand Cross-links C->D Secondary alkylation H DNA Damage D->H E Nitroreductases G DNA Adducts & Oxidative Stress F->G G->H I Cell Cycle Arrest H->I J Apoptosis I->J

Caption: Postulated dual mechanism of action for this compound.

Comparative In Vitro and In Vivo Data

The following tables summarize key experimental data from structural analogs of this compound. This comparative data provides a basis for predicting the biological activity of the target compound.

Table 1: In Vitro Cytotoxicity and Hepatotoxicity of Nitroaniline Derivatives
CompoundSystemConcentrationEffectReference
4-Chloro-2-nitroaniline Isolated Rat Hepatocytes2 mM~42% decrease in cell viability after 3 hours[5]
2 mMSignificant increase in LDH and G-6-Pase activities[5]
2 mMMarked depletion of intracellular glutathione (GSH)[5]
2-Chloro-4-nitroaniline Isolated Rat Hepatocytes2 mM~42% decrease in cell viability after 3 hours[5]
2 mMSignificant increase in LDH and G-6-Pase activities[5]
2 mMMore severe cellular damage suggested compared to 4-chloro-2-nitroaniline[5]
N-(2-chloroethyl)-nitrosoureas P388 cells6-7 µM50% cell growth inhibition (IC50)[8]
5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide UV4 cells-60- to 70-fold more toxic to hypoxic than aerobic cells[6]
Table 2: In Vivo Acute Toxicity of Nitroaniline Derivatives
CompoundAnimal ModelRoute of AdministrationLD50Reference
4-Nitroaniline RatOral750 mg/kg[1]
Table 3: Mutagenicity of Nitroaniline Derivatives (Ames Test)
CompoundSalmonella typhimurium StrainMetabolic Activation (S9)ResultReference
4-Nitroaniline TA98, TA100RequiredMutagenic[9]
2-Nitroaniline TA98, TA100With and withoutNon-mutagenic[9]

Experimental Protocols

Hepatocyte Isolation and In Vitro Toxicity Assay

This protocol is a generalized procedure based on common practices for assessing hepatotoxicity.[7][10][11][12]

Objective: To isolate primary hepatocytes and assess the cytotoxicity of a test compound.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Collagenase solution

  • Perfusion buffer (e.g., Hanks' Balanced Salt Solution without Ca²⁺ and Mg²⁺)

  • Hepatocyte culture medium (e.g., Williams' Medium E with supplements)

  • Percoll or similar density gradient medium

  • Test compound (e.g., this compound analog) dissolved in a suitable vehicle (e.g., DMSO)

  • Lactate dehydrogenase (LDH) and Glucose-6-Phosphatase (G-6-Pase) assay kits

  • Reagents for glutathione (GSH) quantification

  • Trypan blue solution

Procedure:

  • Hepatocyte Isolation:

    • Anesthetize the rat according to approved animal care protocols.

    • Perform a two-step in situ collagenase perfusion of the liver.

    • Excise the perfused liver and gently disperse the cells in culture medium.

    • Filter the cell suspension to remove undigested tissue.

    • Purify the hepatocytes from other cell types by centrifugation through a Percoll gradient.

    • Assess cell viability and yield using the trypan blue exclusion method.

  • Cell Culture and Treatment:

    • Plate the isolated hepatocytes at a desired density in collagen-coated culture dishes.

    • Allow the cells to attach for a few hours.

    • Expose the cells to various concentrations of the test compound for a defined period (e.g., 3 hours).

  • Assessment of Cytotoxicity:

    • Cell Viability: At the end of the incubation, assess cell viability again using the trypan blue exclusion assay.

    • Enzyme Leakage: Collect the culture medium and measure the activity of LDH and G-6-Pase as indicators of membrane damage.

    • Glutathione Depletion: Lyse the cells and measure the intracellular GSH levels as a marker of oxidative stress.

Ames Test (Bacterial Reverse Mutation Assay)

This is a generalized protocol for the Ames test to evaluate the mutagenic potential of a chemical.[9][13][14][15][16]

Objective: To determine if a test compound can induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions)

  • Minimal glucose agar plates

  • Top agar containing a trace amount of histidine and biotin

  • Test compound dissolved in a suitable solvent

  • Positive controls (e.g., sodium azide for TA100, 2-nitrofluorene for TA98)

  • S9 fraction (rat liver homogenate) for metabolic activation

  • S9 cofactor mix

Procedure:

  • Preparation:

    • Grow overnight cultures of the Salmonella typhimurium tester strains.

  • Assay without S9 Activation:

    • In a test tube, mix the tester strain culture, the test compound at various concentrations, and molten top agar.

    • Pour the mixture onto a minimal glucose agar plate.

  • Assay with S9 Activation:

    • In a test tube, pre-incubate the tester strain culture, the test compound, and the S9 mix at 37°C.

    • Add molten top agar and pour the mixture onto a minimal glucose agar plate.

  • Incubation and Scoring:

    • Incubate the plates at 37°C for 48-72 hours.

    • Count the number of revertant colonies (his+) on each plate.

  • Interpretation:

    • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is at least double the spontaneous reversion rate.

Experimental Workflow cluster_0 In Vitro Analysis cluster_1 Mutagenicity Testing cluster_2 Data Interpretation A Hepatocyte Isolation B Cell Culture & Treatment A->B C Cytotoxicity Assays (Viability, Enzyme Leakage, GSH) B->C F Comparative Analysis of Analogs C->F D Ames Test (with/without S9) E Colony Counting & Analysis D->E E->F G Prediction of this compound Profile F->G

Caption: General workflow for in vitro evaluation of this compound analogs.

Conclusion

While direct experimental data for this compound remains elusive, a comparative analysis of its structural analogs provides valuable insights into its potential biological activities. The presence of the N-(2-chloroethyl) group strongly suggests a potential for DNA alkylation, a mechanism of action common to many cytotoxic agents. Furthermore, the 4-nitroaniline moiety indicates a likelihood of metabolic activation to reactive intermediates that can contribute to cytotoxicity and mutagenicity, as observed with 4-nitroaniline in the Ames test.

The in vitro hepatotoxicity data for chlorinated nitroanilines highlight the potential for liver cell damage, characterized by decreased viability, membrane disruption, and oxidative stress. The high cytotoxicity of related N-(2-chloroethyl) compounds in cancer cell lines further supports the potential of this compound as a biologically active molecule.

Researchers investigating this compound should anticipate a compound with significant cytotoxic and potentially mutagenic properties. The experimental protocols provided in this guide offer a framework for the initial in vitro characterization of this compound and its analogs. Future studies should focus on directly evaluating the cytotoxicity of this compound in various cell lines, confirming its DNA alkylating ability, and assessing its mutagenic potential to provide a comprehensive understanding of its pharmacological and toxicological profile.

References

Safety Operating Guide

Prudent Disposal of N-(2-chloroethyl)-4-nitroaniline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of N-(2-chloroethyl)-4-nitroaniline, a chlorinated nitroaromatic compound, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. These compounds are often toxic and can have lasting ecological impacts.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use of a fume hood is required to avoid inhalation of any dust or vapors.

Hazard Profile of Structurally Similar Compounds

To underscore the potential risks associated with this compound, the following table summarizes the hazards identified for analogous compounds like 2-chloro-4-nitroaniline and 4-chloro-2-nitroaniline.[1][2][3][4] It is prudent to assume that this compound exhibits a similar hazard profile.

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation) Toxic or fatal if swallowed, in contact with skin, or if inhaled.[4]
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[4]
Environmental Hazard Toxic to aquatic life with long-lasting effects.[1][2][3]

Step-by-Step Disposal Protocol

This protocol provides a general workflow for the safe disposal of this compound.

Step 1: Waste Identification and Segregation

  • Carefully identify all waste streams containing this compound. This includes pure, unreacted compound, contaminated labware (e.g., glassware, pipette tips), and solutions.

  • Segregate this waste from other laboratory waste to prevent accidental mixing with incompatible materials. Incompatible materials may include strong oxidizing agents, strong acids, and strong bases.[1][3]

Step 2: Waste Collection and Storage

  • Collect solid waste in a clearly labeled, sealed, and durable container.

  • Collect liquid waste in a labeled, leak-proof, and chemically resistant container.

  • The label should clearly state "Hazardous Waste: this compound" and include appropriate hazard pictograms (e.g., skull and crossbones, environmental hazard).

  • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

Step 3: Arrange for Professional Disposal

  • Do not attempt to neutralize or dispose of this chemical down the drain or in regular trash. [1]

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

  • Provide the waste disposal company with all available information about the chemical, including its name, quantity, and any known hazards.

Step 4: Decontamination of Labware and Work Area

  • Thoroughly decontaminate any labware that has come into contact with this compound. This can be done by rinsing with an appropriate solvent (e.g., acetone, ethanol) in a fume hood.

  • Collect the rinse solvent as hazardous waste.

  • Clean the work area with soap and water.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.